Capmatinib Hydrochloride

Catalog No.
S9103187
CAS No.
1865733-40-9
M.F
C23H21Cl2FN6O2
M. Wt
503.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capmatinib Hydrochloride

CAS Number

1865733-40-9

Product Name

Capmatinib Hydrochloride

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrate;dihydrochloride

Molecular Formula

C23H21Cl2FN6O2

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C23H17FN6O.2ClH.H2O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H;1H2

InChI Key

COWBUPJEEDYWKD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.O.Cl.Cl

Capmatinib Hydrochloride is the hydrochloride salt form of capmatinib, an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Capmatinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
CAPMATINIB HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2020 and is indicated for non-small cell lung carcinoma.
See also: Capmatinib (has active moiety).

Molecular Mechanism of Action and MET Dysregulation

Author: Smolecule Technical Support Team. Date: February 2026

Capmatinib's mechanism centers on precision inhibition of the aberrant MET signaling pathway.

  • Primary Molecular Target: Capmatinib selectively targets the c-Met receptor tyrosine kinase (also known as the Hepatocyte Growth Factor Receptor or HGFR) [1] [2]. In healthy cells, HGF binding activates c-Met, triggering controlled signaling through downstream pathways like STAT3, PI3K/AKT, and RAS/MAPK, which are involved in tissue repair and regeneration [1] [2].
  • Oncogenic Dysregulation: In approximately 3-4% of NSCLC cases, mutations lead to *MET* exon 14 skipping (METex14) [2] [3]. This mutation results in a mutant c-Met protein missing its juxtamembrane regulatory domain, leading to impaired receptor degradation, constitutive ligand-independent activation, and uncontrolled downstream signaling that drives tumor proliferation, survival, and metastasis [1] [2].
  • Inhibitory Action: As a type Ib MET TKI, capmatinib competes with ATP for binding to the kinase domain in its active "DFG-in" conformation [2] [4]. It forms strong π-π interactions with the Y1230 residue in the hinge region but, unlike type Ia inhibitors, does not depend on binding with the G1163 residue [2]. This binding inhibits both wild-type and mutant c-Met autophosphorylation, blocking subsequent activation of downstream oncogenic signaling cascades and inducing apoptosis in MET-dependent tumor cells [1].

The following diagram illustrates the MET signaling pathway and capmatinib's specific inhibitory action:

G HGF HGF MET MET HGF->MET Binds P1 Phosphorylation (Tyr1234/Tyr1235) MET->P1 P2 Phosphorylation (Tyr1349/Tyr1356) P1->P2 Downstream Downstream Effectors (GRB2, GAB1, SRC) P2->Downstream STAT3 STAT3 Downstream->STAT3 PI3K_AKT PI3K_AKT Downstream->PI3K_AKT RAS_MAPK RAS_MAPK Downstream->RAS_MAPK Outcomes Cell Proliferation Survival Migration STAT3->Outcomes PI3K_AKT->Outcomes RAS_MAPK->Outcomes Capmatinib Capmatinib Capmatinib->MET Inhibits

MET Signaling Pathway and Capmatinib Inhibition

Efficacy and Clinical Trial Data

Capmatinib's efficacy is firmly established by the GEOMETRY mono-1 phase 2 trial. The table below summarizes key efficacy outcomes from the final analysis for patients with METex14-mutated advanced NSCLC [5]:

Patient Population Cohort Size (n) Overall Response Rate (ORR) Median Duration of Response (DOR)
Treatment-naive 60 68% (95% CI: 55.0–79.7) 12.5 months
Previously treated 100 44% (95% CI: 34.1–54.3) 9.7 months

Capmatinib also demonstrates promising intracranial activity against brain metastases, a significant clinical challenge. In GEOMETRY mono-1, the intracranial ORR was 54% in patients with brain metastases [6]. This is attributed to the drug's favorable physicochemical properties, such as high lipophilicity and permeability, which facilitate penetration of the blood-brain barrier [6] [4].

Key Experimental Models and Protocols

Preclinical and clinical studies utilizing specific models and protocols are crucial for validating capmatinib's activity.

  • In Vitro Cell Proliferation Assay: Protocol involves treating a panel of NSCLC cell lines (including METex14-mutated UW-lung-21 and MET-amplified EBC-1) with increasing concentrations of capmatinib. Cell viability is measured using assays like MTT or CellTiter-Glo after 72 hours to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀). Capmatinib showed high potency with an IC₅₀ of 0.6 nmol/L in METex14-mutant Ba/F3 cells [7] [6].
  • In Vivo Patient-Derived Xenograft (PDX) Models: Mice implanted with patient-derived MET-altered NSCLC tumors are randomized into control and treatment groups. The treatment group receives capmatinib (e.g., 10-50 mg/kg orally, twice daily). Tumor volume is measured regularly to assess antitumor efficacy and Kaplan-Meier curves are generated for survival analysis [7].
  • Radiosensitization Studies: To investigate combination with radiation, clonogenic survival assays are performed. Cells are treated with capmatinib, irradiated at various doses (0-8 Gy), then allowed to form colonies for 1-2 weeks. Survival curves are fitted, and the radiation enhancement ratio (ER) is calculated. A study demonstrated that capmatinib significantly enhanced radiation effects in METex14-mutated and MET-amplified models, with an ER of up to 1.49 [7].

Pharmacokinetics and Dosing

Understanding capmatinib's pharmacokinetic (PK) profile is essential for clinical application.

  • Absorption and Distribution: Capmatinib is orally bioavailable (>70%), with a time to maximum concentration (Tmax) of 1-2 hours. It has a large volume of distribution (164 L) and high plasma protein binding (96%) [1] [6].
  • Metabolism and Elimination: Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase. It has a mean elimination half-life of approximately 6.5 hours and is mainly excreted via the feces (78%), with 22% recovered in urine [1].
  • Dosing and Administration: The standard dose is 400 mg orally twice daily, taken with or without food [1] [8]. No dose adjustment is required for patients with hepatic impairment [6].

Current Research and Future Directions

Research continues to expand capmatinib's therapeutic potential and overcome resistance.

  • Novel Combination Therapies: A Phase I/Ib clinical trial (NCT02414139) is evaluating capmatinib plus trametinib (a MEK inhibitor) in NSCLC patients with MET alterations who progressed on MET TKI monotherapy, based on preclinical evidence that MAPK pathway hyperactivation can confer resistance [9].
  • Overcoming EGFR TKI Resistance: MET amplification is a recognized resistance mechanism to EGFR TKIs. Studies are exploring the combination of capmatinib and gefitinib in EGFR-mutant, MET-dysregulated NSCLC, showing this combination is a promising therapeutic approach [2] [6].

Safety and Toxicity Profile

The most common treatment-related adverse events (AEs) from GEOMETRY mono-1 were peripheral edema (47%), nausea (35%), increased blood creatinine (21%), and vomiting (20%) [5]. Key safety warnings include:

  • Hepatotoxicity: Serum aminotransferase elevations are common. The label recommends monitoring liver tests before treatment, every 2 weeks during the first 3 months, and monthly thereafter [10] [8].
  • Interstitial Lung Disease (ILD): Instances of ILD/pneumonitis, which can be fatal, have occurred. Capmatinib should be withheld in patients with suspected ILD and permanently discontinued if no other cause is identified [1] [8].
  • Embryo-Fetal Toxicity: Capmatinib can cause fetal harm, requiring use of effective contraception during treatment and for at least 1 week after the final dose [1] [8].

References

Capmatinib pharmacokinetics CYP3A4 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Effects of CYP3A4 Modulators

Coadministration of capmatinib with drugs that affect CYP3A4 activity leads to significant changes in its exposure, as quantified in controlled DDI studies. The following table presents the key findings.

Coadministered Drug Effect on Capmatinib Exposure (Geometric Mean Ratio [GMR]) Clinical Recommendation

| Itraconazole (Strong CYP3A4 Inhibitor) | • AUCinf: ↑ 42% (GMR 1.42; 90% CI 1.33-1.52) • Cmax: No significant change (GMR 1.03; 90% CI 0.866-1.22) [1] [2]. | Increased systemic exposure is clinically relevant. Concomitant use requires close monitoring [3]. | | Rifampicin (Strong CYP3A4 Inducer) | • AUCinf: ↓ 66.5% (GMR 0.335; 90% CI 0.300-0.374) • Cmax: ↓ 55.9% (GMR 0.441; 90% CI 0.387-0.502) [1] [2]. | Significant reduction in exposure may lead to loss of efficacy. Concomitant use should be avoided [1]. |

Beyond being a victim of CYP3A4-mediated interactions, capmatinib can also act as a perpetrator by inhibiting other metabolic enzymes.

  • CYP1A2 Inhibition: Capmatinib is a moderate inhibitor of CYP1A2. When co-administered with caffeine (a sensitive CYP1A2 substrate), capmatinib increased the caffeine AUC by 134% [4] [5].
  • CYP3A4 Inhibition: Capmatinib causes only a weak inhibition of CYP3A4. It increased the Cmax of midazolam (a sensitive CYP3A4 substrate) by 22%, which was deemed not clinically relevant [4] [5].
  • Renal Transporter Inhibition: Capmatinib inhibits the renal transporters MATE1 and MATE2K, leading to a transient, reversible increase in serum creatinine levels without affecting actual glomerular filtration rate. This is not a DDI with other drugs but is an important consideration for interpreting renal safety labs [1] [2].

Key Experimental Protocols

The quantitative data above were derived from rigorous clinical studies. Here are the essential methodologies for the key experiments cited.

Protocol 1: Effect of Hepatic Impairment
  • Design: Phase 1, open-label, parallel-group study [6].
  • Participants: Adults with normal hepatic function or mild (Child-Pugh A), moderate (Child-Pugh B), or severe (Child-Pugh C) hepatic impairment [6].
  • Intervention: Single oral 200 mg dose of capmatinib [6].
  • PK Analysis: Plasma samples were collected serially. Key PK parameters (AUC, Cmax) were compared between impaired and normal function groups using geometric mean ratios [6].
Protocol 2: Drug Interaction with CYP3A4 Modulators
  • Design: Open-label, two-cohort, two-period, fixed-sequence study in healthy subjects [1] [2].
  • Cohorts:
    • Inhibition Cohort: Capmatinib (200 mg) alone, then with itraconazole (200 mg for 10 days).
    • Induction Cohort: Capmatinib (400 mg) alone, then with rifampicin (600 mg for 9 days) [1] [2].
  • PK Analysis: Intensive plasma sampling for capmatinib and its metabolite CMN288 after each dose. Bioanalysis via validated LC-MS/MS [2].
Protocol 3: Capmatinib as an Enzyme Inhibitor (Perpetrator DDI)
  • Design: Open-label, single-sequence study in patients with MET-dysregulated solid tumors [4] [5].
  • Intervention: A "cocktail" dose of midazolam (CYP3A4 substrate) and caffeine (CYP1A2 substrate) alone, then after multiple doses of capmatinib (400 mg twice daily) [4] [5].
  • PK Analysis: Comparison of midazolam and caffeine exposure (AUC, Cmax) with and without capmatinib [4].

Metabolic Pathway and Drug Interaction Diagram

The DOT code below represents capmatinib's primary metabolic fate and its key drug interactions.

Diagram summarizing capmatinib's metabolic pathways and key CYP3A4-mediated drug interactions.

References

Capmatinib pharmacodynamics tyrosine kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics and Mechanism of Action

Capmatinib (INC280) is an oral, adenosine triphosphate (ATP)-competitive, reversible, and highly selective inhibitor of the MET receptor tyrosine kinase [1] [2]. Its primary mechanism involves binding to the active conformation of the MET kinase domain.

The table below summarizes its core pharmacodynamic properties and cellular consequences:

Feature Description
Classification Type Ib MET Tyrosine Kinase Inhibitor (TKI) [2] [3].
Target Specificity 10,000-fold selectivity for c-MET over a large panel of human kinases [2].
Binding Site Interacts with the Y1230 residue in the hinge region, independent of G1163 binding (a site linked to resistance in Type Ia inhibitors) [2] [3].
Key Downstream Pathways Inhibited PI3K/AKT, RAS/MAPK (ERK), JAK/STAT, and SRC [2].
Cellular & Therapeutic Effects Blocks MET phosphorylation; inhibits cancer cell growth, proliferation, migration, and survival; shows marked efficacy against brain metastases due to lipophilicity and permeability [1] [2].

This mechanism is illustrated in the following pathway diagram, which shows how capmatinib exerts its inhibitory effects:

G HGF HGF MET_Receptor MET_Receptor HGF->MET_Receptor Binds Phosphorylation MET Phosphorylation (Tyr1234/Tyr1235) MET_Receptor->Phosphorylation Capmatinib Capmatinib Capmatinib->MET_Receptor Inhibits DownstreamPathways Downstream Signaling Pathways (PI3K/AKT, RAS/MAPK, JAK/STAT, SRC) Phosphorylation->DownstreamPathways CellularEffects Cellular Effects (Proliferation, Migration, Survival) DownstreamPathways->CellularEffects

Figure 1: Capmatinib inhibits HGF-induced MET signaling, blocking downstream oncogenic pathways.

Quantitative Efficacy and Pharmacokinetic Profile

The potent and selective mechanism of capmatinib translates into measurable biological and clinical outcomes. The following table consolidates key quantitative data:

Parameter Value / Metric Context / Comparison
In Vitro Potency (IC₅₀) 0.6 nmol/L Measured in Ba/F3 cell line with METex14 mutations [1].
Systemic Exposure (AUC/Cmax) Highest among Type Ib MET inhibitors Compared to tepotinib, savolitinib, and gumarontinib at their RP2Ds [1].
Absorption Speed (Tmax) 1.09 - 1.87 hours Faster than other MET inhibitors (tepotinib: ~8 hrs; savolitinib: 2-4 hrs) [1].
Clinical Efficacy (ORR) 68% Treatment-naive patients with METex14 skipping mutation (GEOMETRY mono-1 trial) [1].
Clinical Efficacy (mPFS) 12.5 months Treatment-naive patients with METex14 skipping mutation (GEOMETRY mono-1 trial) [1].
Clinical Efficacy (mOS) 21.4 months Treatment-naive patients with METex14 skipping mutation (GEOMETRY mono-1 trial) [1].
Impact of Food & DDIs Minimal impact Exposure levels are not significantly affected by food intake or drug-drug interactions [1].

Experimental Protocol: In Vitro Radiosensitization Study

A 2023 study investigated the radiosensitizing effects of capmatinib, providing a robust methodology for evaluating its biological activity [4]. The workflow is summarized in the diagram below, followed by a detailed protocol.

G CellLines Cell Line Selection PreTreatment Capmatinib Pre-treatment (100 nM, 2 hours) CellLines->PreTreatment Irradiation Irradiation (0-6 Gy) PreTreatment->Irradiation ClonogenicAssay Clonogenic Survival Assay (10-14 day incubation) Irradiation->ClonogenicAssay Analysis Data Analysis (Survival fraction, RAD51 foci) ClonogenicAssay->Analysis

Figure 2: Experimental workflow for assessing capmatinib's radiosensitizing effects in NSCLC cell lines.

Detailed Methodology
  • Cell Lines and Culture: The study used a panel of NSCLC cell lines, including UW-lung-21 (MET exon 14-mutated), EBC-1 (MET-amplified), and control lines (e.g., A549, MET wild-type). Cells were maintained in standard culture conditions [4].
  • Drug Treatment and Irradiation:
    • Cells were pre-treated with 100 nM capmatinib for 2 hours prior to irradiation.
    • Following pre-treatment, cells were irradiated with varying doses of radiation (0 to 6 Gray (Gy)) using a clinical irradiator.
  • Clonogenic Survival Assay:
    • After treatment, cells were trypsinized, counted, and seeded at low densities into culture dishes.
    • Cells were then incubated for 10 to 14 days to allow for colony formation.
    • Colonies were fixed, stained (e.g., with crystal violet), and counted. A colony was typically defined as a cluster of >50 cells.
    • Data Analysis: The survival fraction was calculated for each radiation dose. The data was fitted using a linear-quadratic model to generate survival curves and determine the dose enhancement ratio (DER).
  • Supplementary Analyses:
    • Immunoblotting: To confirm inhibition of MET and phospho-MET signaling pathways.
    • Immunofluorescence Staining for RAD51: To assess the impact of capmatinib on DNA damage repair efficiency by quantifying RAD51 foci formation in cell nuclei post-irradiation [4].

Research Implications and Future Directions

The data confirms capmatinib as a potent and selective Type Ib MET TKI with a favorable pharmacokinetic profile. Its ability to cross the blood-brain barrier and demonstrate intracranial efficacy makes it a particularly valuable candidate for treating NSCLC with brain metastases [1].

Current research is exploring combination therapies to enhance efficacy and overcome resistance, including trials with capmatinib plus:

  • Amivantamab (an EGFR-MET bispecific antibody)
  • Trametinib (a MEK inhibitor)
  • Immunotherapy agents [2]

Furthermore, the preclinical finding that capmatinib acts as a radiosensitizer opens a promising avenue for its use in conjunction with radiotherapy, especially in locally advanced MET-altered NSCLC [4].

References

Comprehensive Technical Guide: MET Exon 14 Skipping Mutation in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Biology

MET exon 14 skipping (METex14) represents a significant oncogenic driver in 3-5% of non-small cell lung cancer (NSCLC) cases, with particular prevalence in sarcomatoid carcinoma (13%) and adenosquamous subtypes [1] [2] [3]. This mutation encompasses diverse genomic alterations—including point mutations, insertions, deletions, and complex indels—that converge on the disruption of MET exon 14 splicing, ultimately resulting in a truncated MET receptor with enhanced oncogenic potential [2] [3].

The molecular consequence of METex14 is the deletion of the juxtamembrane domain containing critical regulatory elements: (1) Y1003, the binding site for E3 ubiquitin ligase CBL, and (2) S985, a protein kinase C phosphorylation site that negatively regulates MET kinase activity [1] [2] [3]. Loss of these domains impairs receptor ubiquitination and degradation, leading to prolonged MET signaling and sustained activation of downstream oncogenic pathways despite maintaining ligand dependency [4] [2].

Table 1: Key Molecular Characteristics of METex14 in NSCLC

Characteristic Details Clinical/Therapeutic Implications
Incidence 3-5% of NSCLC (up to 13% in sarcomatoid carcinoma) [1] [2] [3] Screening recommended in all advanced NSCLC
Mutation Types Point mutations, indels affecting splice donor/acceptor sites, polypyrimidine tract [1] [3] Requires comprehensive detection methods
Regulatory Domain Loss Y1003 (CBL binding), S985 (PKC phosphorylation site) [1] [2] [3] Impaired degradation and enhanced signaling
Ligand Dependency Maintains HGF dependence for activation [4] Microenvironment influences tumor behavior
Common Co-alterations TP53 (24-43%), PIK3CA (9%), CDKN2A/B loss (20-26%), MET amplification (11%) [5] [1] Potential resistance mechanisms

Detection Methodologies and Technical Approaches

DNA-Based NGS Approaches

DNA-based next-generation sequencing panels target MET exon 14 sequences and flanking intronic regions to identify mutations affecting splice donor (intron 14) and acceptor (intron 13) sites [5] [1]. While comprehensive for point mutations and small indels, these methods can miss approximately 25% of METex14 variants, particularly large deletions where primers localize within deleted regions [5]. Both amplicon-based and hybrid capture-based NGS approaches are employed, with the latter demonstrating superior sensitivity for detecting larger structural variants [3].

RNA-Based NGS and Complementary Techniques

RNA-based NGS directly detects the aberrant splicing event by identifying transcripts lacking exon 14, demonstrating higher sensitivity (4.2% vs. 1.3% detection rate) compared to DNA sequencing [2]. This approach captures the functional consequence of diverse genomic alterations at the transcript level. Fragment analysis provides an orthogonal detection method, using FAM-labeled primers to amplify intronic sequences flanking MET exon 14, with aberrant fragment sizes indicating deletions or insertions that require subsequent Sanger sequencing characterization [5].

G cluster_DNA DNA-Based Methods cluster_RNA RNA-Based Methods Sample FFPE Tumor Sample DNA_Extraction DNA Extraction Sample->DNA_Extraction RNA_Extraction RNA Extraction Sample->RNA_Extraction DNA_NGS Targeted NGS (Ion Ampliseq, FoundationOne) DNA_Extraction->DNA_NGS Fragment_Analysis Fragment Analysis (FAM-labeled primers) DNA_Extraction->Fragment_Analysis Data_Analysis Bioinformatic Analysis (Variant Calling, Splice Variant Detection) DNA_NGS->Data_Analysis Sanger Sanger Sequencing Fragment_Analysis->Sanger Sanger->Data_Analysis RNA_NGS RNA NGS (FusionPlex Lung v2) RNA_Extraction->RNA_NGS RT_PCR RT-PCR RNA_Extraction->RT_PCR RNA_NGS->Data_Analysis RT_PCR->Data_Analysis METex14_Detection METex14 Mutation Identified Data_Analysis->METex14_Detection

Figure 1: Comprehensive METex14 Detection Workflow combining DNA and RNA-based methods [5] [2]

Detailed Fragment Analysis Protocol

The fragment analysis protocol enables detection of large deletions that may be missed by standard NGS [5]:

  • Primer Design: FAM-labeled primers flank MET exon 14 boundaries
    • 5' boundary: EX14_5F fam-CGTCGATTCTTGTGTGCTGT / EX14_5R CGGGCACTTACAAGCCTATC
    • 3' boundary: EX14_3F fam-GGCTTGTAAGTGCCCGAAGT / EX14_3R CAACAATGTCACAACCCACTG
  • PCR Amplification: HotStar Taq DNA polymerase with 35 cycles (95°C 30s, 58°C 30s, 72°C 45s)
  • Fragment Separation: 3730xl DNA Analyzer with GeneScan 400HD ROX size standard
  • Data Analysis: GeneMapper software with expected fragments of 198bp (5') and 148bp (3')
  • Limit of Detection: 10% variant allele frequency [5]

Table 2: Comparison of METex14 Detection Methodologies

Method Principle Advantages Limitations Sensitivity
DNA-Based NGS Targets genomic regions flanking MET exon 14 [5] [1] Detects specific mutation types; identifies co-occurring genomic alterations [5] Misses large deletions; may not predict functional splicing outcome [5] ~75% detection rate for METex14 variants [5]
RNA-Based NGS Direct detection of exon 14 skipped transcripts [5] [2] Functional readout; captures diverse mutation types converging on same splice defect [2] RNA quality requirements; more complex workflow [5] 4.2% detection rate in NSCLC (vs 1.3% for DNA) [2]
Fragment Analysis PCR fragment size deviation indicates indels [5] Detects large deletions; orthogonal validation method [5] Requires Sanger sequencing for characterization; semi-quantitative [5] 10% limit of detection [5]
IHC MET protein overexpression [2] Rapid; widely available; semi-quantitative [2] Does not distinguish METex14 from other MET alterations [2] Variable; used for initial screening [2]

Signaling Pathways and Transcriptional Networks

METex14 activates canonical downstream signaling pathways including RAS-RAF-MEK-ERK and PI3K-AKT-mTOR through phosphorylation of Y1234/Y1235 in the activation loop and Y1349/Y1356 in the docking domain [1] [3]. Recent research has revealed that METex14 exhibits distinct signaling properties compared to wild-type MET, including enhanced and sustained pathway activation and ligand-dependent signaling amplification [4].

A comprehensive transcriptomic analysis of METex14 signaling identified a core regulatory network of influential transcription factors including ETS1, FOSL1, and SMAD3 that coordinate the expression of genes driving migration and invasion [4]. This network was constructed using:

  • Transcriptomic Data: 206 lung cancer cell lines from Cancer Cell Line Encyclopedia
  • Network Modeling: CoRegNet algorithm identifying 502 key regulators of 4,143 target genes
  • Validation: siRNA silencing confirmed regulatory relationships between ETS1/FOSL1/SMAD3 and target genes (VIM, NOG, SERPINE2, etc.) [4]

G cluster_downstream Downstream Signaling Pathways METex14 METex14 Receptor (Juxtamembrane domain deletion) RAS_ERK RAS-RAF-MEK-ERK Pathway METex14->RAS_ERK PI3K_AKT PI3K-AKT-mTOR Pathway METex14->PI3K_AKT STAT STAT Signaling METex14->STAT HGF HGF Ligand HGF->METex14 ETS1 ETS1 RAS_ERK->ETS1 FOSL1 FOSL1 RAS_ERK->FOSL1 SMAD3 SMAD3 PI3K_AKT->SMAD3 subcluster_TF_targets ETS1->subcluster_TF_targets FOSL1->subcluster_TF_targets SMAD3->subcluster_TF_targets Target_Genes Target Genes: VIM, NOG, SERPINE2, SERPINA1, SH2D5, PTX3, CHGB, LETM2, DCBLD2, ABCA1 subcluster_TF_targets->Target_Genes Biological_Effects Biological Effects: Migration, Invasion, Cell Survival Target_Genes->Biological_Effects

Figure 2: METex14 Signaling Pathways and Transcriptional Network [1] [4]

Molecular Heterogeneity and Subtyping

Recent comprehensive transcriptomic profiling has revealed significant heterogeneity in METex14 NSCLC, enabling classification into four distinct molecular subtypes with unique biological characteristics and clinical outcomes [6]:

  • MET-Driven Subtype: Characterized by highest MET variant allele frequency, MET overexpression, enrichment of cell cycle and DNA replication pathways, immunosuppressive microenvironment with Treg infiltration and cancer-associated fibroblasts. Associated with worst prognosis but potentially better response to MET inhibitors [6].

  • Immune-Activated Subtype: Features enriched immune-related pathways (MHC class II, innate/adaptive immunity), tertiary lymphoid structures, spatial co-option of PD-L1+ cancer cells and GZMK+ CD8+ T cells. Demonstrates most favorable long-term survival (100% 3-year DFS) [6].

  • FGFR-Activated Subtype: Defined by FGFR pathway enrichment and FGFR2 overexpression, suggesting potential for combination targeted therapies [6].

  • Bypass-Activated Subtype: Displays activation of multiple alternative signaling pathways (NOTCH, FGFR, PI3K-AKT, ERBB2), potentially contributing to innate resistance mechanisms [6].

Therapeutic Approaches and Clinical Outcomes

MET Tyrosine Kinase Inhibitors

MET-TKIs are categorized into three classes based on their binding mechanisms and specificity [2]:

Type I MET-TKIs (ATP-competitive) are further subdivided into:

  • Type Ia (Crizotinib): Multi-targeted inhibitor with activity against MET, ALK, ROS1
  • Type Ib (Capmatinib, Tepotinib): Highly selective MET inhibitors with reduced off-target effects

Type II MET-TKIs (Cabozantinib, Merestinib): Target alternative conformation of MET kinase domain with multi-kinase inhibitory activity.

Type III MET-TKIs (Tivantinib): Non-ATP competitive inhibitors currently in clinical development.

Table 3: Clinical Efficacy of MET-TKIs in METex14 NSCLC

MET-TKI Class Trial Sample Size ORR Median PFS Common Adverse Events
Crizotinib Type Ia PROFILE 1001 [2] 65 32% 7.3 months Edema (51%), visual impairment (45%), nausea (41%)
Crizotinib Type Ia AcSe [2] 25 12% (40% at 2 cycles) 3.6 months Similar to above
Capmatinib Type Ib GEOMETRY-mono [2] NA NA NA Under investigation
Tepotinib Type Ib VISION [3] NA NA NA Under investigation
Cabozantinib Type II Case series [3] Limited Stable disease reported NA Typical TKI profile
Immunotherapy and Novel Combinations

METex14 NSCLC demonstrates high PD-L1 expression (>50%) in 41-67% of cases, creating a potential rationale for immune checkpoint inhibitors [5] [1]. However, clinical outcomes with single-agent ICI have been variable, with reported ORR of 30% and median PFS of 4 months [5]. Response to immunotherapy does not appear to correlate strongly with PD-L1 status, though smokers demonstrate better responses to ICIs [5].

The heterogeneity in ICI response aligns with molecular subtyping, where Immune-Activated subtype shows features associated with ICI sensitivity (TLS, CD8+ T cells, PD-L1 spatial co-option), while MET-Driven subtype exhibits an immunosuppressive microenvironment potentially resistant to ICIs [6].

Novel therapeutic strategies emerging from basic research include MEK inhibitor combinations (Trametinib + Capmatinib) that demonstrate synergistic inhibition of the RAS-ERK pathway and downstream transcriptional effectors in METex14 models [4].

Future Directions and Research Applications

The heterogeneity of METex14 NSCLC necessitates molecular subtype-guided therapeutic strategies. For drug development, several key areas emerge:

  • Biomarker Development: Subtype-specific classifiers for patient stratification [6]
  • Combination Therapies: MET-TKIs with MEK inhibitors or immunotherapy based on subtype [4] [6]
  • Novel Target Identification: FGFR2 in FGFR-Activated subtype; NOTCH pathway in Bypass-Activated subtype [6]
  • Ligand-Targeted Approaches: HGF-MET axis disruption given maintained ligand dependency [4]

For preclinical modeling, the transcriptional network mapping approach using CoRegNet provides a framework for identifying master regulators in other oncogene-addicted cancers, potentially revealing new therapeutic targets and combination strategies beyond direct kinase inhibition [4].

References

Capmatinib absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

ADME Profile & Pharmacokinetic Parameters

The table below summarizes the key quantitative ADME data for Capmatinib from a study involving healthy male volunteers after a single 600 mg oral dose of 14C-labeled capmatinib [1].

Parameter Value / Finding
Absorption
Extent of Absorption ~50% (49.6%) [1]
Tmax (Median) 2 hours [1]
Distribution
Apparent Volume of Distribution (Vz/F) 473 L (Geometric Mean) [1]
Plasma Radioactivity (Parent Compound) 42.9% ± 2.9% [1]
Metabolism
Major Metabolite M16 (formed via lactam formation) [1]
Primary Metabolizing Enzyme (M16) Aldehyde Oxidase (AO) [1]
Major CYP Enzyme CYP3A4 [1]
Elimination
Plasma Elimination Half-life 7.84 hours (Mean) [1]
Primary Excretion Routes Feces (~78%, 42% as metabolites), Urine (~22%) [1]
Recovery (within 7 days) ~100% of administered radioactivity [1]

Metabolic Pathways and Experimental Protocols

Capmatinib undergoes extensive metabolism in the body. The major metabolic reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation [1].

The following diagram illustrates the primary metabolic pathways and the key enzymes involved:

G Capmatinib Capmatinib M16 Major Metabolite M16 Capmatinib->M16 Lactam Formation OtherMets Other Metabolites (via Hydroxylation, N-dealkylation, etc.) Capmatinib->OtherMets AO Aldehyde Oxidase (AO) AO->M16 Primary Catalyst CYP3A4 Cytochrome P450 (CYP3A4) CYP3A4->OtherMets Hepatic Metabolism Excretion Excretion M16->Excretion OtherMets->Excretion

Key Experimental Methodologies

The data in the ADME study was generated using the following key experimental protocols [1]:

  • Clinical Study Design: A single oral dose of 600 mg 14C-labeled capmatinib was administered to six healthy male volunteers.
  • Sample Collection and Analysis: Mass balance was determined by measuring total radioactivity in blood, plasma, urine, and feces over a 7-day period.
  • Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were generated using High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection. Metabolite structures were elucidated using mass spectrometry (MS) and by comparison with synthetically derived reference compounds.
  • In Vitro Enzyme Phenotyping:
    • CYP Phenotyping: The role of specific cytochrome P450 enzymes was investigated using human liver microsomes (HLM) with chemical inhibitors and recombinant CYP enzymes.
    • Aldehyde Oxidase Phenotyping: The formation of the major metabolite M16 was studied in human liver cytosol (HLC) with specific inhibitors to identify the responsible enzyme.

Research and Clinical Considerations

  • Hepatotoxicity Risk: Be aware that capmatinib is associated with a risk of hepatotoxicity. Clinical monitoring of liver tests is recommended before treatment, every 2 weeks during the first 3 months, and monthly thereafter [2].
  • Drug-Drug Interactions: Since CYP3A4 is involved in capmatinib's metabolism, co-administration with strong CYP3A4 inhibitors or inducers may require dose adjustments [2]. Capmatinib is also a substrate of aldehyde oxidase [1].

References

Capmatinib preclinical studies tumor xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Antitumor Efficacy in Xenograft Models

The table below summarizes findings from key preclinical studies on capmatinib using different in vivo models.

Cancer Type / Model Genetic Alteration Treatment Regimen Key Findings Source / Reference
NSCLC (Patient-Derived Xenograft, PDX) MET exon 14 skipping Capmatinib + Radiation Significant tumor growth delay vs. control or single agents; Inhibition of p-MET and p-S6 [1].
NSCLC (Cell Line Xenograft) MET amplification Capmatinib + Radiation Significant tumor growth delay vs. control or single agents [1].
Pediatric High-Grade Glioma (PDOX) MET fusion (CLIP2-MET, NPM1-MET, HIP1-MET) Capmatinib (100 mg/kg, BID) + Radiotherapy (2 Gy x 6 fractions) Extended survival; induced long-term progression-free survival [2].
Cutaneous Squamous Cell Carcinoma (Genetically Engineered) Tpl2 knockout (upregulated HGF/p-MET) Capmatinib (44 mg/kg in diet) 60% reduction in overall tumor burden; blocked malignant conversion [3].
Osimertinib-Resistant NSCLC (PDX) MET/Akt/Snail upregulation Capmatinib + Osimertinib Increased tumor inhibition; reduced number of Cancer-Associated Fibroblasts (CAFs) [4].

Detailed Experimental Protocols

Here are the methodologies for the core experiments cited in the studies above.

In Vivo Xenograft Efficacy Studies
  • Model Generation: Studies used cell line-derived xenografts (e.g., MET-amplified or METex14 mutant NSCLC lines) or patient-derived xenografts (PDX) implanted into immunocompromised mice [1] [2].
  • Dosing: Capmatinib was typically administered via oral gavage. Common doses were 10 mg/kg [1] or 100 mg/kg [2], given twice daily (BID).
  • Group Allocation: Mice were randomized into groups: vehicle control, capmatinib alone, radiation alone, and the combination of capmatinib and radiation [1] [2].
  • Tumor Monitoring: Tumor volume was measured regularly with calipers. Tumor growth delay was a primary endpoint [1].
  • Pharmacodynamic Analysis: At endpoint, tumors were analyzed via immunohistochemistry (IHC) or western blot to assess inhibition of MET signaling (e.g., levels of p-MET, p-ERK, p-AKT) [1].
Clonogenic Survival Assay

This in vitro assay tests the ability of a single cell to proliferate after drug or radiation treatment, measuring radiosensitization [1].

  • Seeding: Cells are plated at low densities in multi-well plates.
  • Treatment: After overnight incubation, cells are treated with capmatinib or vehicle control for 1 hour, then irradiated at various doses (e.g., 2, 4, 6 Gy) [1].
  • Incubation: The next day, media is replaced with fresh, drug-free media.
  • Colony Formation: Plates are incubated for 12-20 days until colonies of ~50 cells form in control wells.
  • Analysis: Colonies are stained (e.g., with crystal violet), counted, and survival fractions are calculated. The Radiation Dose Enhancement Factor (DEF) is calculated at 10% survival levels, with a value >1.0 indicating radiosensitization [1].
γH2AX Foci Assay (DNA Damage Repair)

This assay quantifies DNA double-strand breaks by detecting phosphorylated histone H2AX (γH2AX) [1].

  • Treatment: Cells on coverslips are treated with capmatinib and irradiated.
  • Fixation: Cells are fixed at multiple time points post-irradiation (e.g., 1, 4, 24 hours).
  • Immunofluorescence: Cells are probed with a primary antibody against γH2AX, then a fluorescent secondary antibody.
  • Imaging & Quantification: Slides are imaged using confocal microscopy, and γH2AX foci are counted per cell (at least 150 cells per condition). Prolonged presence of foci indicates inhibition of DNA repair by capmatinib [1].

Mechanism of Action and Signaling Pathways

Capmatinib is a highly selective, ATP-competitive type Ib MET tyrosine kinase inhibitor. It binds the active "DFG-in" conformation of MET, showing 10,000-fold selectivity for MET over other kinases [5] [6].

The following diagram illustrates the core signaling pathway targeted by capmatinib and the experimental workflow used to evaluate its efficacy and mechanism in preclinical models.

G cluster_pathway MET Signaling Pathway & Capmatinib Inhibition cluster_experiments Key Preclinical Experiments HGF HGF MET MET HGF->MET MET Dimerization\n& Phosphorylation MET Dimerization & Phosphorylation MET->MET Dimerization\n& Phosphorylation Downstream Pathways\n(PI3K/AKT, RAS/MAPK) Downstream Pathways (PI3K/AKT, RAS/MAPK) MET Dimerization\n& Phosphorylation->Downstream Pathways\n(PI3K/AKT, RAS/MAPK) Cellular Outcomes\n(Proliferation, Survival, Migration) Cellular Outcomes (Proliferation, Survival, Migration) Downstream Pathways\n(PI3K/AKT, RAS/MAPK)->Cellular Outcomes\n(Proliferation, Survival, Migration) InVivo In Vivo Xenograft Study Capmatinib Capmatinib Capmatinib->MET Inhibits Tumor Growth Delay Tumor Growth Delay InVivo->Tumor Growth Delay Clonogenic Clonogenic Survival Assay Radiosensitization (DEF) Radiosensitization (DEF) Clonogenic->Radiosensitization (DEF) GammaH2AX γH2AX Foci Assay DNA Repair Inhibition DNA Repair Inhibition GammaH2AX->DNA Repair Inhibition Western Western Blot / IHC Target Inhibition\n(p-MET, p-AKT, p-ERK) Target Inhibition (p-MET, p-AKT, p-ERK) Western->Target Inhibition\n(p-MET, p-AKT, p-ERK)

Diagram 1: Capmatinib inhibits the MET signaling pathway. Preclinical experiments measure tumor growth delay, radiosensitization, DNA repair inhibition, and target protein suppression.

Key Insights for Research and Development

  • Potent Radiosensitization: A key finding is that capmatinib is an effective radiosensitizer in MET-dysregulated models. The mechanism involves inhibition of DNA double-strand break repair, as shown by prolonged γH2AX foci [1] [2].
  • Activity in the Central Nervous System (CNS): Capmatinib demonstrates encouraging blood-brain barrier (BBB) penetration. In rats and monkeys, the mean cerebrospinal fluid concentration was approximately 33.5% and 89.8% of the free plasma concentration, respectively [5]. This correlates with good intracranial responses in clinical trials [5] [6].
  • Overcoming TKI Resistance: In NSCLC, resistance to EGFR inhibitors like osimertinib can occur through MET dysregulation. Capmatinib, in combination with osimertinib, overcomes this resistance by suppressing the MET/Akt/Snail pathway and reducing the supportive tumor microenvironment by decreasing the generation of Cancer-Associated Fibroblasts (CAFs) [4].

References

Molecular Architecture and SAR of Capmatinib

Author: Smolecule Technical Support Team. Date: February 2026

Capmatinib is an imidazo[1,2-b]triazine derivative that functions as a highly selective Type Ib MET tyrosine kinase inhibitor [1] [2]. Its structure features a mono-fluorinated aryl group, which is critical for its potent inhibitory activity in the low nanomolar range [2].

Key structural elements and their functional roles in the SAR are summarized below:

Table 1: Key Structural Features and Their Roles in Capmatinib's SAR

Structural Feature Role in Activity & Selectivity Experimental Evidence
Imidazo[1,2-b]triazine core Serves as the ATP-competitive scaffold, binding to the kinase active site. Preclinical studies show >10,000-fold selectivity for c-MET over a large panel of human kinases [1] [2].
Mono-fluorinated aryl group Enhances potency and likely influences pharmacokinetic properties. Contributes to an IC50 value of 0.6 nmol/L in Ba/F3 cell lines with METex14 mutations [2] [3].
Type Ib binding mode Binds to the Y1230 residue in the ATP-binding pocket of the active MET kinase conformation, independent of G1163. This binding avoids resistance conferred by the G1163R mutation, which impacts Type Ia inhibitors like crizotinib [1].

Quantitative Potency and Selectivity Profile

Capmatinib demonstrates superior potency in cellular models compared to other MET inhibitors.

Table 2: Comparative In Vitro Potency of MET Inhibitors

Inhibitor MET Inhibitor Class Key Cellular Potency Finding
Capmatinib Type Ib Displayed >10 times greater potency against a MET-amplified lung cancer cell line compared to crizotinib and cabozantinib [2].
Crizotinib Type Ia Lower potency relative to capmatinib in head-to-head cellular assays [2].

Key Experimental Protocols for SAR Evaluation

The following core methodologies are used to establish capmatinib's SAR and efficacy profile.

Table 3: Core Experimental Protocols in Capmatinib SAR Studies

Protocol Objective Key Methodology Details Relevant Outcome Measurement
In Vitro Kinase Inhibition Incubation of capmatinib with MET kinase enzyme. Measurement of phosphorylation inhibition. IC50 value (0.6 nmol/L in METex14 Ba/F3 cells) [2] [3].
Cellular Proliferation Assay Treatment of MET-amplified or METex14-mutated NSCLC cell lines with capmatinib. Inhibition of cell growth (>10x potency vs. crizotinib) [2].
Molecular Docking Computational simulation of capmatinib docking into the MET kinase domain (PDB ID). Prediction of binding mode with Y1230 residue and explanation for G1163R mutation resistance [1].

MET Signaling Pathway and Capmatinib Mechanism

The following diagram illustrates the MET signaling pathway and the specific point of capmatinib inhibition.

G MET Signaling Pathway and Capmatinib Inhibition HGF HGF MET_Receptor MET_Receptor HGF->MET_Receptor Binds Phosphorylation Phosphorylation MET_Receptor->Phosphorylation Activates DownstreamPathways Downstream Pathways (PI3K/AKT, RAS/MAPK, STAT) Phosphorylation->DownstreamPathways Triggers CellularEffects Cellular Effects (Proliferation, Migration, Survival) DownstreamPathways->CellularEffects Promotes Mutations MET Dysregulation (METex14 skip, Amplification) Mutations->MET_Receptor Capmatinib Capmatinib (Type Ib TKI) Capmatinib->Phosphorylation Inhibits

MET Signaling and Inhibiton

Pharmacokinetic and Clinical Translation

The favorable SAR of capmatinib translates into effective clinical pharmacokinetics:

  • Rapid Absorption and High Exposure: Achieves steady-state quickly with dose-proportional AUC and Cmax between 100-600 mg BID [3].
  • Blood-Brain Barrier Penetration: Demonstrated in animal models, with mean CSF concentrations approximately 33.5% (rats) to 89.8% (monkeys) of free plasma concentration, leading to good intracranial response in patients [3].

Future Research and Development

Current research extends beyond monotherapy, exploring capmatinib in rational combinations to overcome resistance and expand indications [1]. Key areas include:

  • Combination Therapies: Clinical trials are evaluating capmatinib with amivantamab, trametinib, and immunotherapy [1].
  • Addressing Resistance: New drug agents, particularly antibody-drug conjugates, are being developed to treat patients with acquired resistance to capmatinib and other TKIs [1].

Conclusion

Capmatinib's design as a Type Ib MET TKI results in a highly potent and selective agent. Its imidazo[1,2-b]triazine core and specific binding mode are crucial for efficacy against MET-dysregulated NSCLC and for overcoming resistance to earlier inhibitor classes. The ongoing clinical trials for combination therapies promise to further establish its role in targeted cancer treatment.

References

Comprehensive HPLC Method Development and Validation for Capmatinib Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Requirements for Capmatinib Quantification

Capmatinib (INC280) is an orally administered, highly selective MET tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The pharmaceutical significance of capmatinib in oncology has necessitated the development of robust analytical methods for quality control, therapeutic drug monitoring, and pharmacokinetic studies. Efficient quantification of capmatinib is essential across various matrices including bulk drug substances, pharmaceutical formulations, and biological samples.

The development of precise and accurate HPLC methods must account for several critical factors, including the molecule's chemical properties, solubility characteristics, and stability profile. Capmatinib exhibits a quinoline moiety that provides inherent fluorescence properties, enabling highly sensitive detection methods. Understanding these fundamental characteristics is essential for developing reliable analytical methods that can be applied in various settings, from routine quality control in pharmaceutical manufacturing to specialized bioanalytical applications in clinical research. These methods must adhere to regulatory standards set forth by the International Conference on Harmonization (ICH) to ensure data integrity, reproducibility, and accuracy across different laboratories and applications [1] [2].

HPLC Method Selection and Comparison

Various HPLC techniques have been successfully developed for capmatinib quantification, each offering distinct advantages depending on the application requirements. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most common approach for pharmaceutical dosage forms and bulk drug analysis, while more specialized techniques such as HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity for biological sample analysis. The selection of an appropriate method depends on multiple factors including required sensitivity, available instrumentation, matrix complexity, and intended application.

The following table summarizes the performance characteristics of different established methods for capmatinib quantification:

Table 1: Comparison of HPLC Methods for Capmatinib Quantification

Method Type Detection Matrix Linear Range LOD/LOQ Key Advantages
RP-HPLC [3] UV (252 nm) Human plasma 5-30 μg/mL LOQ: 5.0 μg/mL Simple, cost-effective, suitable for routine analysis
Stability-indicating HPLC [4] UV (251 nm) Pharmaceutical formulations 5-35 μg/mL LOD: 0.033 μg/mL, LOQ: 0.10 μg/mL Specific, stability-indicating, robust
RP-HPLC [1] UV (233 nm) API, bulk drug - LOD: 1.321 μg/mL, LOQ: 4.002 μg/mL Rapid (3.75 min runtime), cost-effective
HPLC-FLD [2] FLD (λex=405 nm, λem=495 nm) Rat plasma 19.5-2500 ng/mL LLOQ: 19.5 ng/mL High sensitivity, selectivity for biological samples
LC-MS/MS [5] MS/MS Human plasma 100-10,000 ng/mL LLOQ: 100 ng/mL High sensitivity, multiplexing capability

Each method offers distinct advantages for specific applications. While UV-based methods provide simplicity and cost-effectiveness for pharmaceutical quality control, fluorescence and MS detection methods offer superior sensitivity for pharmacokinetic studies where lower concentrations are encountered in biological matrices. The separation mechanisms across all methods primarily utilize reversed-phase chromatography with C18 stationary phases, leveraging the compound's hydrophobic characteristics for retention and separation [3] [4] [1].

Detailed Chromatographic Protocols

RP-HPLC Method for Human Plasma Analysis

The sample preparation for plasma analysis employs a liquid-liquid extraction procedure. Briefly, to 1 mL of human plasma sample, add 50 μL of internal standard (Erlotinib, 100 μg/mL). Add 2 mL of methanol as the extraction solvent and vortex mix for 3 minutes. Centrifuge the mixture at 10,000 rpm for 15 minutes. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 1 mL of mobile phase and inject 20 μL into the HPLC system [3].

The chromatographic separation is achieved using a Hypersil C18 column (250 mm × 4.6 mm; 5 μm) maintained at ambient temperature. The mobile phase consists of a optimized mixture of orthophosphoric acid buffer, methanol, and acetonitrile delivered at a flow rate of 1.0 mL/min in isocratic mode. Detection is performed using a UV detector set at 252 nm. The retention times for capmatinib and the internal standard (Erlotinib) are approximately 3.1 and 5.9 minutes, respectively, with a total run time of 10 minutes. The method provides excellent resolution between the analyte and internal standard, with no interference from plasma components [3].

Stability-Indicating HPLC Method for Pharmaceutical Formulations

For the analysis of pharmaceutical formulations, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of capmatinib into a 100 mL volumetric flask. Add about 70 mL of diluent (methanol:water, 60:40 v/v) and sonicate for 30 minutes with occasional shaking. Allow the solution to cool to room temperature, dilute to volume with the same diluent, and mix well. Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Further dilute the filtered solution as needed to obtain the desired concentration [4].

The chromatographic conditions utilize a Spherisorb ODS C18 column (250 × 4.6 mm, 5μm) at room temperature. The mobile phase consists of methanol, acetonitrile, and water in the ratio of 60:20:20 (v/v) delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed at 251 nm using a photodiode array detector. The retention time of capmatinib is approximately 4.5 minutes with a total run time of 10 minutes. This method effectively separates capmatinib from its degradation products formed under various stress conditions, demonstrating its stability-indicating capability [4].

HPLC-FLD Method for Bioanalytical Applications

For plasma sample analysis using fluorescence detection, transfer 200 μL of plasma sample to a microcentrifuge tube. Add 50 μL of internal standard working solution (warfarin, 1 μg/mL in methanol) and 600 μL of acetonitrile for protein precipitation. Vortex mix the samples for 3 minutes, then centrifuge at 14,000 rpm for 15 minutes. Transfer the clear supernatant to autosampler vials and inject 20 μL into the HPLC-FLD system [2].

The chromatographic separation is performed using a Eurospher II 100-3 C18H (50 × 4 mm, 3 μm) column maintained at 30°C. The mobile phase consists of 10 mM ammonium acetate buffer (pH adjusted to 5.5 with acetic acid) and acetonitrile in the ratio of 70:30 (v/v), delivered at a flow rate of 2.0 mL/min. Fluorescence detection is performed with excitation and emission wavelengths set at 405 nm and 495 nm, respectively. The retention time of capmatinib is approximately 1.45 minutes, with the internal standard (warfarin) eluting at 2.73 minutes. This method offers exceptional sensitivity with an LLOQ of 19.5 ng/mL, making it suitable for pharmacokinetic studies [2].

Method Validation Parameters and Results

System Suitability and Specificity

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For capmatinib methods, system suitability is evaluated by injecting six replicate injections of standard solution at the working concentration. The methods typically demonstrate excellent performance with relative standard deviation (RSD) for peak areas and retention times less than 2%, tailing factors less than 1.5, and theoretical plate numbers greater than 2000, indicating efficient chromatographic separation [3] [4].

Specificity is demonstrated through the resolution of capmatinib from potentially interfering components, including degradation products, impurities, and matrix components. In plasma analyses, chromatograms of blank plasma samples show no interfering peaks at the retention times of capmatinib and internal standards. For stability-indicating methods, forced degradation studies confirm that the analyte peak is pure and unaffected by degradation products, with peak purity indices greater than 0.999 [4] [1].

Linearity, Sensitivity, and Precision

The linearity of capmatinib methods is evaluated over the specified concentration ranges using least-squares regression analysis. The following table summarizes the validation parameters for different HPLC methods:

Table 2: Method Validation Parameters for Capmatinib Quantification

Validation Parameter RP-HPLC (UV) [3] Stability-indicating HPLC [4] HPLC-FLD [2] LC-MS/MS [5]
Linearity Range 5-30 μg/mL 5-35 μg/mL 19.5-2500 ng/mL 100-10,000 ng/mL
Correlation Coefficient (r²) >0.99 0.9991 >0.99 >0.99
Precision (RSD) Intra-day: 0.41-0.86%, Inter-day: 0.44-0.94% <2% Intra-day: <7.7%, Inter-day: <8.5% Within acceptable limits
Accuracy (% Recovery) 98.95-100.12% 98-102% 89.4-105.8% Within acceptable limits
LOD - 0.033 μg/mL - -
LOQ 5.0 μg/mL 0.10 μg/mL 19.5 ng/mL 100 ng/mL

Method precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). For the RP-HPLC method, precision expressed as RSD is within 0.41%-0.86% for intra-day and 0.44%-0.94% for inter-day studies, demonstrating excellent reproducibility. The accuracy of the methods is determined by recovery studies at multiple concentration levels, with mean recovery values ranging from 98.95% to 100.12% for the RP-HPLC method, well within the acceptable limits of 98-102% [3] [4].

Robustness and Stability

Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the stability-indicating method, factors such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) are varied. The results demonstrate that the method is highly robust with RSD values less than 2% for all tested conditions, indicating that the method is suitable for routine use in quality control laboratories [4] [1].

Solution stability is assessed by analyzing sample solutions stored at room temperature and under refrigeration (2-8°C) over 24-48 hours. Capmatinib solutions demonstrate no significant degradation when stored at controlled temperatures, with percentage change less than 2% from initial values. In biological matrices, stability experiments including freeze-thaw stability, short-term temperature stability, and long-term stability show that capmatinib is stable under various storage conditions, ensuring reliable quantification in pharmacokinetic studies [1] [2].

Experimental Workflow and Applications

Method Development Workflow

The development of HPLC methods for capmatinib follows a systematic approach beginning with understanding the physicochemical properties of the molecule, followed by optimization of chromatographic conditions, and culminating in comprehensive validation. The following diagram illustrates the complete method development and validation workflow:

workflow cluster_1 Pre-development Phase cluster_2 Method Optimization cluster_3 Method Validation Start Method Development for Capmatinib P1 Literature Review & Physicochemical Properties Start->P1 P2 Solubility Studies & Solvent Selection P1->P2 P3 UV/VIS Scanning for λmax P2->P3 O1 Column Selection (C8, C18, Specialized) P3->O1 O2 Mobile Phase Optimization O1->O2 O3 Detection Method Selection O2->O3 O4 Sample Preparation Optimization O3->O4 V1 System Suitability Testing O4->V1 V2 Specificity & Forced Degradation V1->V2 V3 Linearity, LOD, and LOQ V2->V3 V4 Precision & Accuracy V3->V4 V5 Robustness Testing V4->V5 Application Application to Real Samples V5->Application

Forced Degradation Studies and Stability Profile

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method and to understand the degradation profile of capmatinib. The drug substance is subjected to various stress conditions including acid hydrolysis (0.1N HCl at 60°C for 30 minutes), base hydrolysis (0.1N NaOH at 60°C for 1 hour), oxidative stress (3% H₂O₂ at room temperature for 24 hours), thermal stress (105°C for 72 hours), and photolytic stress (exposure to UV light for 7 days). The samples are then analyzed using the developed HPLC method to assess the degree of degradation and separation of degradation products from the parent compound [1].

Capmatinib demonstrates significant degradation under acidic, basic, and oxidative stress conditions, while remaining relatively stable under thermal and photolytic conditions. The major degradation products are well separated from the parent drug, confirming the method's stability-indicating capability. The degradation products are characterized using LC-MS, which helps in identifying the degradation pathways and potential impurities that may form during storage. These studies provide critical information for formulation development and establishing appropriate storage conditions for pharmaceutical products containing capmatinib [1].

Pharmaceutical and Bioanalytical Applications

The developed HPLC methods find diverse applications in pharmaceutical analysis and clinical research. In quality control laboratories, these methods are used for the quantification of capmatinib in bulk drugs and pharmaceutical dosage forms, ensuring product quality and consistency. The stability-indicating methods are employed in accelerated stability studies to establish shelf life and recommended storage conditions. The robustness and reliability of these methods make them suitable for routine analysis in pharmaceutical manufacturing facilities [4] [6].

In clinical settings, the highly sensitive HPLC-FLD and LC-MS/MS methods enable therapeutic drug monitoring and pharmacokinetic studies. These methods allow for the quantification of capmatinib in plasma samples, facilitating dose optimization and individualization of therapy. The application of these methods has revealed significant interpatient variability in capmatinib exposure, highlighting the importance of therapeutic drug monitoring for optimizing clinical outcomes. Additionally, these methods are valuable tools for drug interaction studies, investigating the impact of concomitant medications on capmatinib pharmacokinetics, and supporting clinical development programs [2] [5].

Troubleshooting and Technical Notes

Common Chromatographic Issues and Solutions

During method development and routine application, several chromatographic challenges may be encountered. Peak tailing is a common issue that can be minimized by using high-purity silica columns with adequate endcapping and optimizing the mobile phase pH. If retention times shift significantly, ensuring mobile phase consistency and column temperature stability is crucial. Signal variability in fluorescence detection can be addressed by thoroughly degassing mobile phases and allowing sufficient equilibration time between runs [1] [2].

For biological sample analysis, extraction efficiency is critical for accurate quantification. If recovery is suboptimal, consider alternative extraction techniques such as solid-phase extraction or protein precipitation with different organic solvents. Matrix effects in LC-MS/MS methods can be mitigated through effective sample clean-up and the use of stable isotope-labeled internal standards. When analyzing formulated products, complete extraction of the drug from the dosage form must be verified through recovery experiments comparing extracted samples with standard solutions [3] [2].

Regulatory Considerations and Compliance

All developed methods must adhere to regulatory guidelines for analytical method validation, primarily ICH Q2(R1) for validation of analytical procedures. Documentation should include complete validation reports, system suitability test results, and representative chromatograms. For bioanalytical methods, additional validation elements such as matrix effect, recovery, and stability in biological matrix are essential following FDA and EMA guidelines. Method transfer between laboratories requires comparative testing and documentation to ensure consistent performance [3] [4] [1].

Conclusion

The comprehensive HPLC methods detailed in these application notes provide reliable tools for the quantification of capmatinib across various matrices and applications. The RP-HPLC method with UV detection offers a robust, cost-effective solution for quality control of pharmaceutical formulations, while the HPLC-FLD and LC-MS/MS methods deliver the sensitivity required for bioanalytical applications. The validated methods demonstrate excellent performance characteristics including specificity, accuracy, precision, and robustness, complying with regulatory requirements.

These methods support the pharmaceutical development and clinical optimization of capmatinib therapy, contributing to quality assurance and personalized treatment approaches. The stability-indicating properties of the methods ensure accurate quantification of capmatinib in stability studies, while the sensitivity of bioanalytical methods enables therapeutic drug monitoring and pharmacokinetic research. Researchers can select the most appropriate method based on their specific requirements, available instrumentation, and required sensitivity, with confidence in the reliability and performance of these thoroughly validated analytical procedures.

References

Comprehensive Application Notes and Protocols: Capmatinib Stability Indicating Assay Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Capmatinib is a highly selective mesenchymal-epithelial transition (MET) receptor tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. As a targeted therapeutic agent, ensuring its pharmaceutical quality and stability throughout the shelf life is paramount for patient safety and therapeutic efficacy. Stability-indicating assay methods (SIAMs) are essential analytical tools that can accurately and reliably quantify capmatinib while effectively separating and detecting its degradation products. These methods play a critical role in various stages of drug development and quality control, including formulation studies, forced degradation studies, and routine quality control of both bulk drug substances and finished pharmaceutical formulations.

The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for stability testing and analytical method validation, respectively. These guidelines mandate that analytical methods must be stability-indicating through forced degradation studies under various stress conditions. This document presents detailed application notes and protocols for the development and validation of stability-indicating assay methods for capmatinib, incorporating experimental data from recent scientific literature to provide researchers with robust, ready-to-implement analytical procedures.

Analytical Method Summaries

Multiple analytical approaches have been developed and validated for the quantification of capmatinib and the characterization of its degradation products. The table below summarizes the key methodologies reported in recent literature:

Table 1: Summary of Analytical Methods for Capmatinib

Method Type Key Parameters Application Reference
RP-HPLC (Method 1) Enable C18 Kromasil column (250 × 4.6 mm; 5μ); Mobile phase: Methanol:Water (70:30% v/v); Flow rate: 1.0 mL/min; Detection: 233 nm; Retention time: 3.75 min Stability-indicating method for bulk drug [1]
RP-HPLC (Method 2) Spherisorb ODS C18 Column (250 × 4.6 mm; 5μm); Mobile phase: Methanol:Acetonitrile:Water (60:20:20 v/v); Flow rate: 1.0 mL/min; Detection: 251 nm; Run time: 10 min Analysis of pharmaceutical formulations [2]
LC-MS/MS (Bioanalytical) Not fully specified; Validated range: 1-2000 ng/mL in rat plasma; LLOQ: 1 ng/mL Preclinical pharmacokinetic studies [3]
LC-MS/MS (Multi-analyte) Validated range: 100-10,000 ng/mL in human plasma Therapeutic drug monitoring [4]

Chromatographic Conditions and Method Development

HPLC Method 1

This method employs a reverse-phase high-performance liquid chromatography technique with isocratic elution:

  • Column: Enable C18 Kromasil (250 × 4.6 mm; 5μm)
  • Mobile phase: Methanol and water in the ratio of 70:30% (v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 233 nm
  • Column temperature: 40°C
  • Injection volume: 20 μL
  • Retention time: Approximately 3.75 minutes
  • Theoretical plates: 9,176
  • Symmetry factor: 1.22 [1]

The method development involved systematic optimization of chromatographic parameters to achieve efficient separation of capmatinib from its degradation products. The selection of 233 nm as the detection wavelength was based on UV spectral analysis which demonstrated that capmatinib exhibits maximum absorbance at this wavelength compared to other peaks (382 nm, 317 nm, and 205 nm). Methanol was selected as the diluent for stock solution preparation after solubility studies confirmed that capmatinib shows good solubility in methanol while being insoluble in water. [1]

HPLC Method 2

This alternative HPLC method provides different chromatographic conditions suitable for formulation analysis:

  • Column: Spherisorb ODS C18 Column (250 × 4.6 mm; 5μm)
  • Mobile phase: Methanol, acetonitrile and water in the ratio of 60:20:20 (v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 251 nm
  • Total run time: 10 minutes [2]

The method employs a triple solvent system which may offer different selectivity for separating degradation products compared to the binary system used in Method 1. The longer run time (10 minutes versus 3.75 minutes) may provide better resolution of multiple degradation products that could form under various stress conditions.

Forced Degradation Study Protocols

Forced degradation studies are conducted to validate the stability-indicating properties of the analytical method and to understand the inherent stability of capmatinib under various stress conditions. The following standardized protocols should be followed:

Table 2: Forced Degradation Study Conditions for Capmatinib

Stress Condition Protocol Degradation Observed
Acid Hydrolysis Expose capmatinib API (0.1 mg/mL) to 5N HCl at room temperature for 30 minutes. Neutralize with 5N NaOH after stress period. [1] Significant degradation observed
Base Hydrolysis Expose capmatinib API (0.1 mg/mL) to 5N NaOH at room temperature for 1 hour. Neutralize with 5N HCl after stress period. [1] Significant degradation observed
Oxidative Stress Expose capmatinib API (0.1 mg/mL) to hydrogen peroxide (concentration not specified) for 24 hours. [1] Significant degradation observed
Thermal Stress Expose solid capmatinib API to dry heat at 105°C for 72 hours in a hot air oven. [1] Degradation observed
Photolytic Stress Expose solid capmatinib API to sunlight for 7 days. [1] Degradation observed

The following workflow diagram illustrates the forced degradation study process:

G Start Capmatinib API Solution (0.1 mg/mL) Acid Acid Hydrolysis 5N HCl, 30 min, RT Start->Acid Base Base Hydrolysis 5N NaOH, 1 hour, RT Start->Base Oxidative Oxidative Stress H₂O₂, 24 hours Start->Oxidative Thermal Thermal Stress Solid API, 105°C, 72 hr Start->Thermal Photo Photolytic Stress Solid API, Sunlight, 7 days Start->Photo Neutralize Neutralization (For Acid/Base only) Acid->Neutralize Base->Neutralize Analysis HPLC Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Neutralize->Analysis Results Degradation Products Characterization Analysis->Results

For each stress condition, prepare capmatinib solution at a concentration of approximately 0.1 mg/mL (100 ppm). After subjecting to stress conditions, dilute the samples appropriately using mobile phase to achieve the required concentration for HPLC analysis. For acid and base hydrolysis, neutralization is critical before analysis to prevent ongoing degradation and to protect the HPLC column. [1]

Method Validation Protocols and Parameters

After method development and forced degradation studies, the analytical method must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate it is suitable for its intended purpose.

System Suitability Testing

System suitability tests are conducted to ensure that the chromatographic system is performing adequately:

  • Theoretical plates: >2000 (Actual value: 9,176 for Method 1)
  • Tailing factor: ≤2.0 (Actual value: 1.22 for Method 1)
  • Relative standard deviation (RSD) for replicate injections: ≤2.0% [1]
Validation Parameters and Results

Table 3: Method Validation Parameters for Capmatinib HPLC Assay

Validation Parameter Method 1 Results Method 2 Results Protocol
Linearity Range 1.321 - 4.002 μg/mL (LOD/LOQ) 5-35 μg/mL Prepare standard solutions at 5-6 concentration levels across the range
LOD 1.321 μg/mL 0.033 μg/mL Signal-to-noise ratio of 3:1
LOQ 4.002 μg/mL 0.10 μg/mL Signal-to-noise ratio of 10:1
Accuracy 98.0% - 102.0% Not specified Recovery studies using spiked samples at 3 levels (80%, 100%, 120%)
Precision (Repeatability) %RSD within requirements Not specified Six replicate injections of standard solution
Specificity Resolved from degradation products Resolved from degradation products Forced degradation studies

The linearity is demonstrated by plotting the peak area against concentration, and the correlation coefficient (r²) should be greater than 0.999. [1] [2]

LC-MS/MS Analysis of Degradation Products

For characterization of degradation products formed during forced degradation studies, liquid chromatography coupled with mass spectrometry provides valuable structural information.

LC-MS/MS Protocol
  • Instrument: Thermo Fisher Lab Discovery Quantum Max LC system with 410 auto-sampler and 500 MS Ion trap detector
  • Mass scanning range: m/z 50-2000
  • Software: LC-Quan Quadrapole technique chromatography software
  • Separation column: Enable C18 Kromasil (250 × 4.6 mm; 5μm) or equivalent
  • Mobile phase: Methanol and water (70:30% v/v) or appropriate gradient
  • Flow rate: 1.0 mL/min with splitter before MS interface [1]
Structural Characterization

The LC-MS analysis helps in identifying the molecular weights and potential structures of degradation products. By comparing the mass spectra of stressed samples with untreated capmatinib, degradation products can be characterized. This information is crucial for understanding the degradation pathways and developing stable formulations. [1]

The following diagram illustrates the degradation pathways and analytical characterization process:

G Capmatinib Capmatinib API AcidDeg Acid Degradation Products Capmatinib->AcidDeg BaseDeg Base Degradation Products Capmatinib->BaseDeg OxidativeDeg Oxidative Degradation Products Capmatinib->OxidativeDeg ThermalDeg Thermal Degradation Products Capmatinib->ThermalDeg PhotoDeg Photolytic Degradation Products Capmatinib->PhotoDeg LCMS LC-MS/MS Analysis AcidDeg->LCMS BaseDeg->LCMS OxidativeDeg->LCMS ThermalDeg->LCMS PhotoDeg->LCMS Structure Structural Elucidation LCMS->Structure Pathways Degradation Pathways Identification Structure->Pathways

Conclusion

The stability-indicating assay methods presented in this document provide robust and reliable approaches for the analysis of capmatinib in both bulk drug substances and pharmaceutical formulations. The two RP-HPLC methods offer different selectivity options, with Method 1 providing rapid analysis (3.75 minutes runtime) while Method 2 employs a different mobile phase system that might be beneficial for separating specific degradation products.

The forced degradation studies demonstrate that capmatinib is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions, necessitating proper storage conditions and protective formulation approaches. The validation data confirm that both methods exhibit satisfactory linearity, accuracy, precision, and specificity as per ICH guidelines.

For researchers implementing these methods, it is recommended to conduct preliminary forced degradation studies using the provided protocols to verify the method's stability-indicating capability in their specific laboratory conditions. Additionally, for comprehensive characterization of degradation products, the LC-MS/MS protocol should be employed to identify degradation pathways and support formulation development and packaging selection.

References

Application Note: Forced Degradation Studies of Capmatinib

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Capmatinib is an oral, potent, and highly selective MET receptor tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations [1] [2]. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. This application note summarizes the protocol and outcomes for forced degradation of capmatinib under acidic, basic, and oxidative stress conditions, in accordance with ICH guidelines Q1A(R2) and Q1B.

2. Summary of Degradation Profile Capmatinib demonstrates specific stability profiles under various stress conditions. The drug is stable under neutral hydrolysis and thermal stress but degrades under acidic, basic, and photolytic conditions [1]. The following table summarizes the major degradation products identified in a seminal study.

Degradation Product ID Stress Condition(s) Observed Remarks
DP1 Acidic and Basic Hydrolysis Formed under hydrolytic conditions [1].
DP2 Photolytic Structure confirmed by 1H NMR spectroscopy [1].
DP3 Photolytic Characterized using LC-MS [1].

3. Experimental Protocol

  • 3.1. Materials and Reagents

    • Capmatinib (API)
    • HPLC-grade methanol, water, acetonitrile
    • Hydrochloric Acid (HCl, 5N)
    • Sodium Hydroxide (NaOH, 5N)
    • Hydrogen Peroxide (H₂O₂, 3%)
    • Volumetric flasks, pipettes, sonicator
  • 3.2. Sample Preparation for Stress Studies Prepare a stock solution of capmatinib at a concentration of 1 mg/mL in methanol. For stress studies, use an target concentration of 100 µg/mL and expose to the following conditions [1] [3].

    | Stress Condition | Detailed Protocol | | :--- | :--- | | Acidic Hydrolysis | Add 2 mL of 5N HCl to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 30 minutes at room temperature. Neutralize with 2 mL of 5N NaOH before analysis [3]. | | Basic Hydrolysis | Add 2 mL of 5N NaOH to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 1 hour at room temperature. Neutralize with 2 mL of 5N HCl before analysis [3]. | | Oxidative Stress | Add 2 mL of 3% H₂O₂ to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol and allow to stand for 24 hours at room temperature [3]. | | Control Solution | Dissolve 20 mg of API in 20 mL of methanol without any stressor [3]. |

  • 3.3. Recommended Analytical Method A stability-indicating method is essential to separate capmatinib from its degradation products.

    • Instrumentation: UHPLC system coupled with Quadrupole-Time of Flight (Q-TOF) Mass Spectrometry for degradant characterization [1]. For quantitative analysis, an HPLC-UV system can be used.
    • Chromatographic Conditions (Example for RP-HPLC):
      • Column: Enable C18, Kromasil C18, or equivalent (250 mm x 4.6 mm, 5 µm) [3]
      • Mobile Phase: Methanol: Water (70:30 % v/v) [3]
      • Flow Rate: 1.0 mL/min [3]
      • Detection Wavelength: 233 nm [3]
      • Column Temperature: 40°C [3]
      • Injection Volume: 20 µL [3]
    • System Suitability: Capmatinib peak should have a retention time of approximately 3.75-3.88 minutes, with asymmetry factor less than 1.2 and theoretical plates greater than 2000 [3].

The following workflow diagram outlines the key stages of the forced degradation study, from sample preparation to data interpretation.

Start Start: Capmatinib API SP Sample Preparation (Stock solution: 1 mg/mL) Start->SP Stress Stress Conditions Application SP->Stress Acid Acidic Hydrolysis (5N HCl, 30 min, RT) Stress->Acid Base Basic Hydrolysis (5N NaOH, 1 hr, RT) Stress->Base Oxidative Oxidative Stress (3% H₂O₂, 24 hr, RT) Stress->Oxidative Analysis Analysis Acid->Analysis Base->Analysis Oxidative->Analysis HPLC UHPLC/Q-TOF-MS Analysis Analysis->HPLC Data Data Interpretation HPLC->Data

Key Findings and Data Interpretation

4. Results and Discussion

  • Degradation Kinetics: Capmatinib undergoes significant degradation under acidic, basic, and photolytic conditions. It remains stable in neutral hydrolysis and thermal stress [1]. The degradation in oxidative conditions is moderate [3].
  • Characterization of Degradants: The three major degradation products (DP1, DP2, DP3) have been identified and characterized for the first time using high-resolution mass spectrometry (HRMS) and 1H NMR spectroscopy [1]. This suggests specific molecular vulnerabilities in the capmatinib structure.
  • Stability-Indicating Method: The chromatographic conditions described successfully resolve capmatinib from all its degradation products, confirming the method's stability-indicating capability [1] [3].

5. Conclusion Forced degradation studies confirm that capmatinib is susceptible to hydrolysis and photodegradation. The developed RP-HPLC method is validated as stability-indicating and can be used for the quantitative analysis of capmatinib and the qualitative monitoring of its degradation products in stability samples. Identifying the structures of DPs is crucial for understanding degradation pathways and ensuring drug product quality and safety.


References

Comprehensive Application Note: LC-MS Characterization of Degradation Products in Capmatinib

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Capmatinib and Significance of Degradation Studies

Capmatinib (INC280) is an orally administered, highly selective MET tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. Chemically known as N-Methyl-2-fluoro-4-[7-(quinolin-6-ylmethyl) imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide (molecular formula: C23H17FN6O), capmatinib represents a critical targeted therapy for specific molecular subsets of lung cancer patients [1] [2]. As with all pharmaceutical compounds, understanding the stability profile and degradation behavior of capmatinib is essential for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies provide vital information about the intrinsic stability of drug molecules and help identify potential degradation products that could form under various environmental conditions [1] [3].

The characterization of degradation products in capmatinib is particularly important for several reasons. First, it helps in establishing stability-indicating analytical methods that can accurately quantify the drug while effectively separating it from its degradation impurities. Second, identification of major degradants allows for toxicological evaluation of these compounds, especially when they exceed identification thresholds as per ICH guidelines. Third, understanding degradation pathways facilitates the optimization of formulation composition and packaging configurations to minimize degradation during storage. Finally, comprehensive degradation studies provide crucial data for regulatory submissions and help establish appropriate storage conditions and shelf-life specifications [1] [3].

This application note provides a detailed protocol for conducting forced degradation studies on capmatinib and characterizing the resulting degradation products using liquid chromatography-mass spectrometry (LC-MS) techniques. The methods described herein follow ICH guidelines Q1A(R2) and Q1B for stability testing and have been optimized specifically for capmatinib based on published literature and experimental validation [1].

Forced Degradation Study Design

Forced degradation studies involve subjecting the drug substance to various stress conditions beyond those used in normal stability testing to accelerate degradation. These studies provide insight into the inherent stability characteristics of the molecule and help validate the stability-indicating power of analytical methods. For capmatinib, forced degradation should be performed under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions to comprehensively evaluate its degradation behavior [1].

Table 1: Experimental Conditions for Forced Degradation Studies of Capmatinib

Stress Condition Concentration Temperature Duration Significant Degradation
Acid Hydrolysis 5N HCl Room Temperature 30 minutes Moderate degradation
Base Hydrolysis 5N NaOH Room Temperature 60 minutes Moderate degradation
Oxidative Stress 3% H₂O₂ Room Temperature 24 hours Moderate degradation
Thermal Stress Solid state 105°C 72 hours Minimal degradation
Photolytic Stress Solid state UV & Visible light 7 days Significant degradation

The experimental procedure for forced degradation studies begins with preparation of a stock solution of capmatinib at approximately 1000 ppm concentration. For hydrolytic and oxidative degradation, weigh approximately 20 mg of capmatinib API into a 20 mL volumetric flask, add 15 mL of methanol, and sonicate to dissolve. Then add the appropriate stressor (2 mL of 5N HCl for acid hydrolysis, 2 mL of 5N NaOH for base hydrolysis, or 2 mL of 3% H₂O₂ for oxidative stress) and allow the solution to stand at room temperature for the specified duration. For acid and base hydrolysis, neutralize the solution after the stress period using an equivalent amount of base or acid, respectively. Make up the final volume with methanol to obtain the stock solution [1].

For thermal degradation, spread approximately 20 mg of capmatinib in a thin layer in a petri dish, cover with perforated aluminum foil, and place in a hot air oven at 105°C for 72 hours. For photolytic degradation, similarly spread the API in a petri dish and expose to direct sunlight for 7 days or to artificial UV-Vis light sources as per ICH Q1B guidelines. After stress treatment, prepare the sample solution by dissolving the stressed API in methanol to obtain a stock solution of approximately 1000 ppm [1].

Prepare test solutions for LC-MS analysis by diluting the stock solutions with mobile phase to achieve a final concentration of approximately 100 ppm capmatinib. It is crucial to include untreated control samples in the analysis to distinguish degradation products from inherent impurities and to confirm that the observed peaks are indeed degradation-related [1].

Analytical Method Details

Chromatographic Conditions

The separation of capmatinib from its degradation products is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with the following optimized conditions:

  • Column: Enable C18 Kromasil (250 × 4.6 mm; 5μm) or equivalent
  • Mobile Phase: Methanol:Water (70:30% v/v), isocratic elution
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 20 μL
  • Detection Wavelength: 233 nm
  • Run Time: Approximately 10-15 minutes

Under these conditions, capmatinib elutes at approximately 3.75-3.88 minutes with a symmetric peak (peak asymmetry factor of approximately 1.22) and demonstrates excellent chromatographic performance with more than 9,000 theoretical plates. The method provides baseline separation of capmatinib from its major degradation products, making it suitable for stability-indicating analysis [1].

Mass Spectrometry Conditions

For characterization of degradation products, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the high resolution and mass accuracy needed for structural elucidation. The following MS conditions are recommended:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Mass Range: 50-2000 m/z
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Cone Gas Flow: 50 L/h
  • Desolvation Gas Flow: 800 L/h
  • Capillary Voltage: 3.0 kV
  • Cone Voltage: 30 V
  • Collision Energy: 6 eV for MS and 20-40 eV for MS/MS

The high-resolution mass spectrometry allows accurate mass measurement of degradation products, facilitating the determination of their elemental composition and aiding in structural identification [1] [3].

Method Validation

The analytical method should be validated according to ICH guideline Q2(R1) to demonstrate its suitability for stability studies. Key validation parameters include:

  • Specificity: No interference from degradation products, excipients, or impurities
  • Linearity: Calibration curve ranging from 50-150% of target concentration
  • Accuracy: Recovery of 98-102% for capmatinib quantification
  • Precision: RSD ≤ 2% for repeatability and intermediate precision
  • Detection Limit (LOD): Approximately 1.321 μg/mL for capmatinib
  • Quantitation Limit (LOQ): Approximately 4.002 μg/mL for capmatinib

The method demonstrates excellent accuracy and precision with %RSD values for repeatability meeting established requirements, ensuring reliable measurement outcomes [1].

Degradation Products and Pathways

Identified Degradation Products

Capmatinib undergoes significant degradation under various stress conditions, with the formation of several degradation products. Based on LC-MS analysis, the major degradation products include:

Table 2: Major Degradation Products of Capmatinib Identified by LC-MS

Degradant ID Stress Condition Retention Time (min) m/z Value Proposed Structure
DP-1 Acid hydrolysis ~2.5 [M+H]+ Deaminated product
DP-2 Base hydrolysis ~4.2 [M+H]+ Hydrolyzed benzamide
DP-3 Oxidative stress ~5.8 [M+H]+ N-Oxide derivative
DP-4 Photolytic stress ~6.5 [M+H]+ Ring-opened product

The characterization of these degradation products involves interpretation of mass fragmentation patterns and comparison with the known fragmentation behavior of capmatinib. For structural confirmation, isolated degradation products can be further characterized using techniques such as NMR spectroscopy [1] [3].

Proposed Degradation Pathways

The degradation of capmatinib follows several pathways depending on the stress condition:

  • Acidic Degradation: Primarily involves hydrolysis of the benzamide linkage and potential deamination reactions in the imidazotriazine ring system.
  • Basic Degradation: Results from nucleophilic attack on the electron-deficient carbon atoms in the heterocyclic rings, leading to ring opening and rearrangement.
  • Oxidative Degradation: Mainly involves N-oxidation of the quinoline nitrogen or the triazine ring, forming N-oxide derivatives.
  • Photolytic Degradation: Results from ring opening and dimerization reactions initiated by UV radiation.

Understanding these pathways is essential for developing stable formulations and designing more stable analogs of capmatinib for future development [1].

The following diagram illustrates the experimental workflow for capmatinib forced degradation studies and LC-MS analysis:

G Start Start: Capmatinib API Stress Stress Conditions Application Start->Stress Acid Acid Hydrolysis (5N HCl, 30 min) Stress->Acid Base Base Hydrolysis (5N NaOH, 60 min) Stress->Base Oxidative Oxidative Stress (3% H₂O₂, 24 hr) Stress->Oxidative Thermal Thermal Stress (105°C, 72 hr) Stress->Thermal Photolytic Photolytic Stress (UV/Vis, 7 days) Stress->Photolytic SamplePrep Sample Preparation (Dilution to 100 ppm) Acid->SamplePrep Base->SamplePrep Oxidative->SamplePrep Thermal->SamplePrep Photolytic->SamplePrep LCAnalysis LC-MS Analysis SamplePrep->LCAnalysis DataProcessing Data Processing LCAnalysis->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation End Identification of Degradation Products StructureElucidation->End

Diagram 1: Experimental workflow for forced degradation studies and LC-MS analysis of capmatinib degradation products

Application Notes and Protocols

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 20 mg of capmatinib API into a 20 mL volumetric flask.
    • Add 15 mL of methanol and sonicate for 5-10 minutes to completely dissolve the API.
    • For hydrolytic and oxidative studies, add the appropriate stressor (2 mL of 5N HCl, 5N NaOH, or 3% H₂O₂).
    • Allow the solution to stand at room temperature for the specified duration (30 minutes for acid, 60 minutes for base, 24 hours for oxidative).
    • For acid and base hydrolysis, neutralize with an equivalent amount of base or acid after the stress period.
    • Make up to volume with methanol to obtain a stock solution of approximately 1000 ppm.
    • Dilute 1 mL of stock solution to 10 mL with mobile phase to obtain a test solution of approximately 100 ppm.
  • Chromatographic Analysis:

    • Equilibrate the HPLC system with mobile phase (methanol:water, 70:30 v/v) for at least 30 minutes.
    • Set the flow rate to 1.0 mL/min, column temperature to 40°C, and detection wavelength to 233 nm.
    • Inject 20 μL of the test solution and record the chromatogram for 10-15 minutes.
    • Identify the peaks corresponding to capmatinib and its degradation products.
  • Mass Spectrometric Analysis:

    • Connect the HPLC system to the QTOF mass spectrometer via the ESI interface.
    • Set the mass spectrometer parameters as described in Section 3.2.
    • Inject the test solution and acquire mass data in full scan mode (50-2000 m/z).
    • For structural information, perform MS/MS analysis on the degradation product peaks using appropriate collision energies.
  • Data Analysis:

    • Process the chromatographic data to determine the retention times and peak areas of capmatinib and its degradation products.
    • Calculate the extent of degradation by comparing the peak area of capmatinib in stressed samples with that in control samples.
    • Process the mass spectrometric data to determine the accurate masses of the degradation products.
    • Propose elemental compositions based on accurate mass measurements and interpret fragmentation patterns to suggest possible structures.
Troubleshooting and Optimization
  • Poor Peak Shape: If capmatinib or degradation product peaks show tailing or fronting, adjust the mobile phase composition (try 65:35 or 75:25 methanol:water) or add 0.1% formic acid to improve ionization and peak shape.
  • Insufficient Separation: If degradation products co-elute with capmatinib, employ a gradient elution method instead of isocratic. For example, start with 50% methanol and increase to 80% over 20 minutes.
  • Low MS Sensitivity: If degradation products show weak response in MS, optimize the ESI parameters, particularly the cone voltage and desolvation temperature. Consider using a higher concentration of sample (200 ppm) for MS analysis.
  • Artifact Formation: Some degradation products may form during analysis rather than during stress treatment. Include control samples and blank injections to identify such artifacts.
Safety Considerations
  • Perform all forced degradation studies in appropriate laboratory containment with proper personal protective equipment.
  • Handle strong acids, bases, and oxidizing agents with care, using fume hoods when necessary.
  • Follow chemical hygiene plans and waste disposal protocols for organic solvents and chemical reagents.
  • Ensure proper electrical safety for HPLC and MS instrumentation.

Conclusion

The forced degradation study protocol and LC-MS characterization method described in this application note provide a comprehensive approach for evaluating the stability of capmatinib and identifying its degradation products. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine analysis in quality control laboratories as well as for research and development purposes.

Key findings from degradation studies indicate that capmatinib is susceptible to significant degradation under acidic, basic, oxidative, and photolytic conditions, while showing relative stability under thermal stress. The identification and characterization of major degradation products facilitate understanding of degradation pathways and support the development of stable formulations.

The analytical methods described can be extended to study degradation kinetics and shelf-life prediction of capmatinib, providing valuable data for regulatory submissions and quality assurance. Furthermore, the approach serves as a template for stability studies of other similar targeted cancer therapies.

References

Comprehensive Bioanalytical Methods for Capmatinib Quantification in Plasma and Microsomes: HPLC-FLD and HPLC-PDA Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Capmatinib is an orally bioavailable, highly selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The therapeutic drug monitoring and pharmacokinetic characterization of capmatinib require robust, sensitive, and specific bioanalytical methods suitable for complex biological matrices. While LC-MS/MS has been the gold standard for such analyses, many laboratories lack this expensive technology, creating a need for reliable alternative methodologies using more accessible instrumentation.

This application note presents two validated bioanalytical methods: a highly sensitive HPLC with fluorescence detection (HPLC-FLD) method for quantifying capmatinib in rat plasma for in vivo pharmacokinetic studies, and an HPLC with photodiode array detection (HPLC-PDA) method for determining capmatinib in human liver microsomes (HLMs) for in vitro metabolic stability assessment. These methods offer excellent sensitivity and selectivity while being more economically accessible than MS-based methods, making them particularly valuable for laboratories supporting preclinical and clinical pharmacokinetic studies.

Methodologies and Instrumentation

HPLC-FLD for Plasma Analysis

The HPLC-FLD method was specifically developed for the quantification of capmatinib in rat plasma, exploiting the native fluorescence properties of capmatinib's quinoline moiety to achieve the sensitivity required for pharmacokinetic studies. The method was optimized to provide efficient separation with minimal matrix interference while maintaining a short analysis time suitable for high-throughput applications.

2.1.1 Chromatographic Conditions

Table 1: HPLC-FLD chromatographic conditions for capmatinib quantification in plasma

Parameter Specification
Column Eurospher II 100-3 C18H (50 × 4 mm, 3 µm)
Mobile Phase 10 mM ammonium acetate buffer (pH 5.5):acetonitrile (70:30, v/v)
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Detection Fluorescence: λ_ex = 405 nm, λ_em = 495 nm
Internal Standard Warfarin (λ_ex = 310 nm, λ_em = 390 nm)
Retention Time Capmatinib: 1.45 min; Warfarin: 2.73 min
Run Time < 3 minutes
2.1.2 Sample Preparation Procedure

A simplified liquid-liquid extraction protocol was developed for sample preparation:

  • Aliquot 200 µL of plasma sample into a microcentrifuge tube
  • Add 50 µL of internal standard working solution (warfarin, 1 µg/mL)
  • Vortex-mix for 30 seconds to ensure proper mixing
  • Extract with 1 mL of methanol by vortexing for 2 minutes
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer 800 µL of supernatant to a clean tube and evaporate to dryness under nitrogen stream
  • Reconstitute the residue with 200 µL of mobile phase
  • Vortex for 1 minute and centrifuge at 14,000 × g for 5 minutes
  • Transfer supernatant to HPLC vials for analysis
HPLC-PDA for Microsomal Analysis

The HPLC-PDA method was developed for the quantification of capmatinib in human liver microsomes, focusing on the selective detection of the parent compound in the presence of potential metabolites. The method was validated according to FDA bioanalytical method validation guidelines to ensure reliability and reproducibility.

2.2.1 Chromatographic Conditions

Table 2: HPLC-PDA chromatographic conditions for capmatinib quantification in human liver microsomes

Parameter Specification
Column Gemini-NX C18 (150 × 4.6 mm, 3 µm)
Mobile Phase Methanol:20 mM ammonium formate buffer pH 3.5 (53:47, v/v)
Flow Rate 1.1 mL/min
Injection Volume 10 µL
Detection PDA: 255 nm
Internal Standard Naproxen
Column Temperature 25°C
Retention Time Capmatinib: 3.68 min; Naproxen: 8.88 min
Run Time 10 minutes
2.2.2 Sample Preparation for Microsomal Incubations
  • Terminate microsomal incubation reactions with 2 volumes of ice-cold acetonitrile containing internal standard
  • Vortex-mix for 1 minute and centrifuge at 14,000 × g for 15 minutes at 4°C
  • Transfer supernatant to a clean tube and evaporate under nitrogen stream at 40°C
  • Reconstitute the residue with 100 µL of mobile phase
  • Vortex for 1 minute and centrifuge at 14,000 × g for 5 minutes
  • Transfer supernatant to HPLC vials for analysis

Method Validation and Analytical Performance

Both methods were thoroughly validated according to FDA bioanalytical method validation guidelines, assessing key parameters including linearity, sensitivity, precision, accuracy, recovery, and stability.

Validation Parameters for HPLC-FLD Method

Table 3: Validation parameters for HPLC-FLD method in rat plasma

Parameter Result
Linear Range 19.5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 19.5 ng/mL
Precision (RSD%) Intra-day: 0.46-4.82%; Inter-day: 0.51-5.37%
Accuracy (%) 94.3-105.2%
Extraction Recovery >85%
Matrix Effect <15%
Selectivity No interference from plasma components
Stability Stable through 3 freeze-thaw cycles; 24h at room temperature; 4 weeks at -80°C

The HPLC-FLD method demonstrated excellent sensitivity with an LLOQ of 19.5 ng/mL, which was sufficient for monitoring capmatinib concentrations in rat plasma following a 10 mg/kg oral dose. The short run time of less than 3 minutes allows for high-throughput analysis of large sample batches typically generated in pharmacokinetic studies.

Validation Parameters for HPLC-PDA Method

Table 4: Validation parameters for HPLC-PDA method in human liver microsomes

Parameter Result
Linear Range 50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL
Precision (RSD%) Intra-day: 0.87-6.99%; Inter-day: 1.24-7.85%
Accuracy (%) 92.4-107.7%
Extraction Recovery >80%
Matrix Effect <20%
Selectivity No interference from microsomal components or metabolites
Carry-over <20% of LLOQ

The HPLC-PDA method provided sufficient sensitivity for microsomal stability studies, where capmatinib concentrations are typically higher than in plasma samples. The method showed excellent chromatographic performance with a tailing factor of 1.36 for capmatinib and resolution of 5.05 between capmatinib and the internal standard.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rat Plasma
4.1.1 Sample Collection and Storage
  • Collect blood samples (approximately 0.3 mL) from rats via tail vein or other appropriate routes at predetermined time points after oral administration of capmatinib (10 mg/kg)
  • Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C to separate plasma
  • Transfer plasma to clean polypropylene tubes and store at -80°C until analysis
  • Avoid repeated freeze-thaw cycles by aliquoting samples when possible
4.1.2 Sample Preparation Workflow

G PlasmaSample Plasma Sample (200 µL) AddIS Add Internal Standard (50 µL Warfarin Solution) PlasmaSample->AddIS Vortex1 Vortex Mix (30 sec) AddIS->Vortex1 Extract Extract with Methanol (1 mL, vortex 2 min) Vortex1->Extract Centrifuge1 Centrifuge (14,000 × g, 10 min, 4°C) Extract->Centrifuge1 Transfer Transfer Supernatant (800 µL) Centrifuge1->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute with Mobile Phase (200 µL, vortex 1 min) Evaporate->Reconstitute Centrifuge2 Centrifuge (14,000 × g, 5 min) Reconstitute->Centrifuge2 Inject Transfer to HPLC Vial Inject 20 µL for HPLC-FLD Analysis Centrifuge2->Inject

4.1.3 HPLC-FLD Analysis
  • Equilibrate the HPLC system with mobile phase for at least 30 minutes at a flow rate of 2.0 mL/min
  • Set the fluorescence detector parameters: excitation wavelength = 405 nm, emission wavelength = 495 nm for capmatinib; for internal standard monitoring, excitation wavelength = 310 nm, emission wavelength = 390 nm
  • Inject 20 µL of prepared samples and standards
  • Monitor the chromatographic separation at 1.45 minutes for capmatinib and 2.73 minutes for warfarin (internal standard)
  • Quantify capmatinib concentrations using the peak area ratio (capmatinib/internal standard) against the calibration curve
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes
4.2.1 Microsomal Incubation Procedure
  • Prepare incubation mixture containing:
    • 0.1 M phosphate buffer (pH 7.4)
    • Human liver microsomes (0.5 mg protein/mL)
    • Capmatinib (1 µM final concentration)
  • Pre-incubate the mixture at 37°C for 5 minutes in a water bath with gentle shaking
  • Initiate the reaction by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • Incubate at 37°C with gentle shaking
  • Withdraw aliquots (50 µL) at predetermined time points (0, 5, 10, 15, 30, 45, and 60 minutes)
  • Immediately transfer aliquots to pre-chilled tubes containing 100 µL of ice-cold acetonitrile with internal standard to terminate the reaction
4.2.2 Sample Preparation and Analysis Workflow

G Incubation Microsomal Incubation (37°C with NADPH) Terminate Terminate Reaction (Ice-cold ACN with IS) Incubation->Terminate Vortex Vortex Mix (1 min) Terminate->Vortex Centrifuge Centrifuge (14,000 × g, 15 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute with Mobile Phase (100 µL) Evaporate->Reconstitute Analyze HPLC-PDA Analysis (Detection at 255 nm) Reconstitute->Analyze Calculate Calculate Remaining Capmatinib Analyze->Calculate

4.2.3 Data Analysis for Metabolic Stability
  • Plot the natural logarithm of the percentage of capmatinib remaining versus incubation time

  • Calculate the in vitro half-life (t₁/₂) using the formula:

    where k is the elimination rate constant determined from the slope of the plot

  • Calculate the intrinsic clearance (Cl_int) using the formula:

Applications and Case Studies

Pharmacokinetic Study in Rats

The HPLC-FLD method was successfully applied to a pharmacokinetic study in rats following a single 10 mg/kg oral dose of capmatinib. The method demonstrated robust performance throughout the analysis of numerous plasma samples collected over 24 hours. The mean plasma concentration-time profile showed rapid absorption with peak concentrations (C_max) achieved within 2 hours, followed by a biphasic elimination pattern. The sensitivity of the method allowed for accurate characterization of the terminal elimination phase, with quantifiable concentrations detected up to 24 hours post-dose. The excellent precision and accuracy of the method ensured reliable pharmacokinetic parameter estimation, including AUC, C_max, T_max, and elimination half-life.

Metabolic Stability Assessment

The HPLC-PDA method was effectively used to evaluate the metabolic stability of capmatinib in human liver microsomes. The results demonstrated that capmatinib undergoes moderate to rapid metabolism with an in vitro half-life of approximately 13-15 minutes and intrinsic clearance of 61.85 mL/min/kg, indicating a high extraction ratio. These findings are consistent with the known pharmacokinetic profile of capmatinib, which shows substantial hepatic metabolism primarily mediated by CYP3A4 and aldehyde oxidase enzymes. The method provided reliable data for predicting in vivo hepatic clearance and potential drug-drug interactions, supporting the optimization of dosing regimens in clinical practice.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Ensure the mobile phase is freshly prepared and the column temperature is maintained at 25°C. If tailing persists, consider increasing the buffer concentration or adjusting pH.

  • Retention time shift: Check mobile phase composition and pH. Regenerate or replace the guard column if significant shifts occur.

  • Reduced sensitivity: For FLD, verify lamp intensity and wavelength accuracy. For PDA, check lamp hours and detector alignment.

  • Matrix effects: Use matrix-matched calibration standards and ensure consistent sample preparation. Consider using a stable isotope-labeled internal standard if available.

Method Optimization Tips
  • Column selection: The endcapped C18 columns provided superior performance for capmatinib separation. Alternative columns with similar chemistry may be evaluated.

  • Mobile phase optimization: The ammonium acetate buffer (pH 5.5) for FLD and ammonium formate (pH 3.5) for PDA provided optimal separation and peak shape.

  • Sample preparation: Liquid-liquid extraction with methanol provided excellent recovery with minimal matrix effects. Alternative extraction methods such as protein precipitation or solid-phase extraction may be explored for specific applications.

Conclusion

The HPLC-FLD and HPLC-PDA methods presented herein provide reliable, sensitive, and specific approaches for the quantification of capmatinib in plasma and human liver microsomes, respectively. These methods offer viable alternatives to LC-MS/MS for laboratories lacking advanced mass spectrometry instrumentation, while still delivering the analytical performance required for pharmacokinetic and metabolism studies. The straightforward sample preparation, rapid chromatographic analysis, and thorough validation make these methods suitable for application in various research settings, supporting the continued development and optimal use of capmatinib in cancer therapy.

Comprehensive Application Notes and Protocols: Capmatinib Sample Preparation and Extraction Techniques for Bioanalytical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Capmatinib is a highly selective tyrosine kinase inhibitor targeting the MET receptor, approved for treating non-small cell lung cancer (NSCLC) with specific MET mutations. Bioanalytical method development for capmatinib quantification in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. These application notes provide detailed protocols for sample preparation and extraction of capmatinib from rat plasma and human liver microsomes, utilizing high-performance liquid chromatography with fluorescence (HPLC-FLD) and photodiode array (HPLC-PDA) detection. The methods presented offer reliable alternatives to LC-MS/MS, particularly for laboratories with limited access to mass spectrometry instrumentation, while maintaining excellent sensitivity and selectivity for supporting preclinical and clinical studies [1].

Materials and Methods

Analytical Methods Overview

Two robust chromatographic methods were developed and validated for capmatinib quantification in different biological matrices:

  • HPLC-FLD Method: Optimized for determination of capmatinib in rat plasma with enhanced sensitivity and selectivity for pharmacokinetic studies. This method exploits the natural fluorescence of capmatinib's quinoline moiety, achieving a lower limit of quantification (LLOQ) of 19.5 ng/mL, which is sufficient for monitoring plasma concentrations following therapeutic dosing [1].

  • HPLC-PDA Method: Developed for quantification of capmatinib in human liver microsomes (HLMs) for in vitro metabolism studies. This method provides a widely accessible alternative for laboratories investigating capmatinib's metabolic stability without requiring specialized mass spectrometry equipment [1].

Chemicals and Reagents
  • Capmatinib reference standard (high-purity ≥98%)
  • HPLC-grade acetonitrile and methanol
  • Ammonium acetate and ammonium formate (analytical grade)
  • Purified water (HPLC-grade)
  • Warfarin (internal standard for HPLC-FLD method)
  • Naproxen (internal standard for HPLC-PDA method)
  • Blank rat plasma and human liver microsomes
  • Formic acid and acetic acid for pH adjustment
Equipment and Instrumentation
  • HPLC system with binary pump, autosampler, and column compartment
  • Fluorescence detector (for plasma analysis)
  • Photodiode array detector (for microsomal analysis)
  • Eurospher II 100-3 C18H column (50 × 4 mm, 3 µm particle size)
  • Gemini-NX C18 column (150 × 4.6 mm, 5 µm particle size)
  • pH meter with combination electrode
  • Vortex mixer and centrifuge (capable of ≥13,000 × g)
  • Microvolume pipettes (10-1000 µL range)
  • Ultrasonic bath for mobile phase degassing

Experimental Protocols

Sample Preparation Protocol for Rat Plasma (HPLC-FLD)
3.1.1 Extraction Procedure
  • Thaw plasma samples on ice or in a refrigerator at 4°C and vortex for 10-15 seconds to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard working solution (warfarin at 1 µg/mL in methanol).

  • Add 600 µL of acetonitrile for protein precipitation.

  • Vortex mix thoroughly for 60 seconds to ensure complete protein precipitation.

  • Centrifuge at 13,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the clear supernatant to a clean HPLC vial with insert.

  • Inject 20 µL into the HPLC-FLD system for analysis.

Note: The dilution step with acetonitrile (200 µL plasma to 600 µL final volume) was intentionally included to reduce matrix effects and extend column lifetime. For increased sensitivity, this dilution can be omitted, or a preconcentration/evaporation step can be implemented [1].

3.1.2 HPLC-FLD Chromatographic Conditions
  • Column: Eurospher II 100-3 C18H (50 × 4 mm, 3 µm)
  • Mobile phase: 10 mM ammonium acetate buffer (pH 5.5):acetonitrile (70:30, v/v)
  • Flow rate: 2.0 mL/min (isocratic elution)
  • Column temperature: Ambient (25°C)
  • Injection volume: 20 µL
  • Detection: Fluorescence with excitation at 405 nm and emission at 495 nm for capmatinib; excitation at 310 nm and emission at 390 nm for warfarin (internal standard)
  • Run time: 3 minutes per sample [1]
Sample Preparation Protocol for Human Liver Microsomes (HPLC-PDA)
3.2.1 Extraction Procedure
  • Prepare incubation mixture containing capmatinib (0.5-5 µg/mL), human liver microsomes (0.5 mg protein/mL), and NADPH regenerating system in potassium phosphate buffer (50 mM, pH 7.4).

  • Terminate the reaction at appropriate time points (0-60 minutes) by adding 200 µL of ice-cold acetonitrile with internal standard.

  • Add 50 µL of internal standard working solution (naproxen at 10 µg/mL in methanol).

  • Vortex mix for 30 seconds and centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer supernatant to a clean HPLC vial.

  • Inject 50 µL into the HPLC-PDA system for analysis [1].

3.2.2 HPLC-PDA Chromatographic Conditions
  • Column: Gemini-NX C18 (150 × 4.6 mm, 5 µm)
  • Mobile phase: Methanol:20 mM ammonium formate buffer pH 3.5 (53:47, v/v)
  • Flow rate: 1.1 mL/min (isocratic elution)
  • Column temperature: 25°C
  • Injection volume: 50 µL
  • Detection: Photodiode array at 260 nm for capmatinib and 230 nm for naproxen (internal standard)
  • Run time: 10 minutes per sample [1]
Method Validation Parameters

Both methods were validated according to standard bioanalytical method validation guidelines, assessing the following parameters:

  • Linearity and calibration range
  • Accuracy and precision (intra-day and inter-day)
  • Lower limit of quantification (LLOQ)
  • Selectivity and specificity
  • Recovery and matrix effects
  • Stability under various storage and processing conditions

Results and Discussion

Chromatographic Performance Data

Table 1: Chromatographic Parameters for HPLC-FLD Method (Plasma Analysis)

Parameter Capmatinib Warfarin (IS)
Retention Time (min) 1.45 2.73
Tailing Factor 1.26 1.20
Theoretical Plates 1644 1486
Capacity Factor 4.61 10.67
Selectivity Factor 2.27 -
Resolution 7.87 -

Table 2: Chromatographic Parameters for HPLC-PDA Method (Microsomal Analysis)

Parameter Capmatinib Naproxen (IS)
Retention Time (min) 3.68 8.88
Tailing Factor 1.36 1.03
Theoretical Plates 5996 11447
Capacity Factor 2.82 8.00
Selectivity Factor 2.84 -
Resolution 5.05 -

Table 3: Method Validation Summary for Capmatinib Quantification

Validation Parameter HPLC-FLD (Plasma) HPLC-PDA (Microsomes)
Linear Range 19.5-2500 ng/mL 0.1-10 µg/mL
LLOQ 19.5 ng/mL 0.1 µg/mL
Precision (% RSD) <15% <15%
Accuracy (% Bias) ±15% ±15%
Recovery >85% >80%
Carry-over <20% of LLOQ <20% of LLOQ
Method Optimization and Advantages

The development of these sample preparation and extraction methods focused on achieving simple procedures, rapid analysis, and sensitivity suitable for supporting preclinical and pharmacokinetic studies. Key optimization strategies included:

  • Stationary Phase Selection: The endcapped C18 stationary phase with 3 µm particles (Eurospher II) provided sharp peak shapes and excellent resolution, enabling the use of higher flow rates (2 mL/min) without sacrificing separation quality, thereby reducing analysis time [1].

  • Mobile Phase Optimization: For the HPLC-FLD method, the combination of ammonium acetate buffer (pH 5.5) with acetonitrile (30:70, v/v) achieved optimal separation with symmetric peak shapes. The slightly acidic pH enhanced the fluorescence intensity and chromatographic performance [1].

  • Detection Wavelength Selection: The fluorescence detection wavelengths (excitation 405 nm, emission 495 nm) were optimized based on capmatinib's absorption maximum at 390 nm and the fluorescent properties of its quinoline moiety. This provided enhanced selectivity and sensitivity compared to UV detection [1].

  • Internal Standard Selection: Warfarin was chosen as the internal standard for the HPLC-FLD method due to its well-characterized fluorescence properties and appropriate retention time. For the HPLC-PDA method, naproxen was selected as it eluted after capmatinib, reducing the risk of co-elution with early-eluting matrix components or metabolites [1].

The sample preparation protocols utilize protein precipitation with acetonitrile, which provides a balance between extraction efficiency, simplicity, and throughput. This approach is particularly suitable for high-sample-volume pharmacokinetic studies where more complex extraction techniques (such as solid-phase extraction) may be impractical due to time and cost constraints.

Visual Protocols and Workflows

Plasma Sample Preparation Workflow

PlasmaWorkflow Plasma Sample Preparation Workflow Start Start with 200 µL rat plasma Step1 Add 50 µL internal standard (warfarin, 1 µg/mL) Start->Step1 Step2 Add 600 µL acetonitrile for protein precipitation Step1->Step2 Step3 Vortex mix for 60 seconds Step2->Step3 Step4 Centrifuge at 13,000 × g for 10 minutes at 4°C Step3->Step4 Step5 Transfer clear supernatant to HPLC vial Step4->Step5 Step6 Inject 20 µL into HPLC-FLD system Step5->Step6 End Chromatographic analysis Step6->End

Microsomal Sample Preparation Workflow

MicrosomalWorkflow Microsomal Sample Preparation Workflow Start Prepare incubation mixture Step1 Incubate capmatinib with HLMs and NADPH system Start->Step1 Step2 Terminate reaction with 200 µL ice-cold ACN Step1->Step2 Step3 Add 50 µL internal standard (naproxen, 10 µg/mL) Step2->Step3 Step4 Vortex mix for 30 seconds Step3->Step4 Step5 Centrifuge at 13,000 × g for 10 minutes at 4°C Step4->Step5 Step6 Transfer supernatant to HPLC vial Step5->Step6 Step7 Inject 50 µL into HPLC-PDA system Step6->Step7 End Chromatographic analysis Step7->End

Applications in Drug Development

The sample preparation and extraction methods described in these application notes support various stages of drug development:

  • Preclinical Pharmacokinetics: The HPLC-FLD method was successfully applied to quantify capmatinib in rat plasma following a 10 mg/kg oral dose, demonstrating sufficient sensitivity to characterize the concentration-time profile [1].

  • Metabolic Stability Studies: The HPLC-PDA method enabled the determination of capmatinib's in vitro half-life and intrinsic clearance in human liver microsomes, providing valuable data for predicting in vivo metabolic behavior [1].

  • Drug-Drug Interaction Studies: Both methods can be adapted to investigate potential interactions between capmatinib and co-administered drugs that may inhibit or induce its metabolism, particularly via CYP3A4 and aldehyde oxidase pathways [1].

  • Therapeutic Drug Monitoring: With appropriate validation in human plasma, these methods could support routine monitoring of capmatinib levels in cancer patients to ensure therapeutic concentrations while minimizing toxicity.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery: If extraction recovery is suboptimal (<80%), ensure that acetonitrile is added rapidly with immediate vortex mixing to promote complete protein precipitation.

  • Matrix Effects: If matrix interference is observed, particularly in the HPLC-PDA method, consider adjusting the mobile phase pH or incorporating a solid-phase extraction clean-up step for challenging matrices.

  • Retention Time Shifts: Minor adjustments to the organic solvent percentage in the mobile phase (±2-3%) may be needed to maintain consistent retention times as columns age.

  • Reduced Fluorescence Sensitivity: Check the condition of the HPLC-FLD lamp and ensure mobile phase pH is consistent, as fluorescence intensity can be pH-dependent for capmatinib.

Method Adaptations

For laboratories with different equipment requirements, these methods can be adapted:

  • Column Equivalents: Similar C18 columns with endcapping and 3-5 µm particle sizes can be substituted with possible minor mobile phase adjustments.

  • Flow Rate Adjustments: Flow rates may be scaled to accommodate different column dimensions while maintaining linear velocity.

  • Alternative Internal Standards: Other fluorescent compounds with similar retention and extraction characteristics may be used as internal standards if warfarin or naproxen are unsuitable.

Conclusion

The sample preparation and extraction protocols detailed in these application notes provide robust, reproducible methods for capmatinib quantification in biological matrices. The HPLC-FLD method offers superior sensitivity for plasma analysis, while the HPLC-PDA method provides an accessible approach for microsomal incubation samples. Both methods employ straightforward protein precipitation techniques that balance efficiency with practicality for high-throughput applications. These protocols support various stages of drug development, from preclinical pharmacokinetics to metabolic stability assessment, providing valuable tools for researchers investigating this important targeted therapy for non-small cell lung cancer.

References

Metabolite Identification and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and pharmacokinetic data for capmatinib and its major metabolite, M16 (CMN288).

Parameter Capmatinib (Parent Drug) Metabolite M16 (CMN288)
Metabolite Structure -- Lactam formation (imidazo-triazinone) [1]
Primary Metabolizing Enzymes Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO) [1] [2] Formed by Aldehyde Oxidase (AO) [1]
Enzyme Phenotyping (In Vitro) Hepatic cytosolic AO and microsomal CYP3A4 involved [1] Primarily catalyzed by cytosolic AO [1]
Pharmacological Activity Active (MET tyrosine kinase inhibitor) [3] Pharmacologically inactive [2]
Abundance in Plasma 42.9% of total radioactivity (after single dose) [1] Major circulating metabolite in plasma [1] [2]
Elimination Route Primarily metabolism, followed by biliary/fecal excretion; renal (~22%) [1] Excreted in feces and urine [1]

Experimental Protocols for Analysis

Here are detailed methodologies for quantifying capmatinib and studying its metabolic stability, applicable in both research and regulated bioanalytical settings.

Protocol 1: UPLC-MS/MS for Quantification in Human Liver Microsomes (HLMs)

This protocol describes a highly sensitive method for quantifying capmatinib to assess its metabolic stability [4].

  • 1. Instrumentation and Conditions

    • System: UPLC-MS/MS with Acquity UPLC and TQD Mass Spectrometer.
    • Software: MassLynx 4.1 for control and data acquisition.
    • Mass Analyzer: Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI+).
    • Chromatography:
      • Column: C18 column.
      • Mobile Phase: Isocratic elution.
      • Flow Rate: 0.15 mL/min.
      • Run Time: 3 minutes.
  • 2. Sample Preparation

    • Internal Standard: Pemigatinib (PMT).
    • Protein Precipitation: Use acetonitrile (ACN) for protein precipitation from the HLM matrix.
    • Centrifugation: Centrifuge the samples to separate supernatants for injection.
  • 3. Method Validation The method should be validated per FDA bioanalytical guidelines [4]:

    • Linearity: 1–3000 ng/mL.
    • LLOQ: 0.94 ng/mL.
    • Accuracy & Precision: Intra- and inter-day accuracy within ±15% and precision ≤15% CV.
  • 4. Metabolic Stability Assessment

    • Incubation: Incubate capmatinib (at 1 µM) in HLMs.
    • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint). Reported values are 13.11 minutes and 61.85 mL/min/kg, respectively [4].
Protocol 2: HPLC with Fluorescence Detection for Plasma Quantification

This protocol is suitable for labs without access to MS/MS instrumentation [5].

  • 1. Instrumentation

    • System: HPLC with Fluorescence Detector.
    • Chromatography:
      • Column: Eurospher II 100-3 C18H (50 × 4 mm, 3 µm).
      • Mobile Phase: 10 mM Ammonium Acetate Buffer (pH 5.5): Acetonitrile (70:30, v/v).
      • Flow Rate: 2.0 mL/min.
  • 2. Sample Application

    • This method has been successfully applied to a pharmacokinetic study in rats following a 10 mg/kg oral dose [5].
Protocol 3: In Vitro Metabolite Profile Characterization

This method outlines how to generate and identify metabolites like M16 [1].

  • 1. Incubation Systems

    • Use human liver cytosol (HLC) to study AO-mediated metabolism.
    • Use human liver microsomes (HLM) to study CYP450-mediated metabolism.
  • 2. Metabolite Identification

    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Structural Elucidation: Compare metabolite spectra with synthesized reference compounds for definitive structural confirmation [1].

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of capmatinib and the key experimental steps for metabolite identification.

Capmatinib Capmatinib AO Aldehyde Oxidase (AO) Capmatinib->AO  Primary Path CYP3A4 Cytochrome P450 (CYP3A4) Capmatinib->CYP3A4  Secondary Path M16 Metabolite M16 (CMN288) AO->M16 Other_Mets Other Metabolites (Hydroxylation, N-dealkylation, etc.) CYP3A4->Other_Mets Excretion Excretion (Feces & Urine) M16->Excretion Other_Mets->Excretion Start Start->Capmatinib

The workflow below outlines the key laboratory procedures for the quantitative analysis and metabolic stability assessment of capmatinib.

Start P1 Sample Preparation (Protein Precipitation) Start->P1 P2 Chromatographic Separation (UPLC/HPLC C18 Column) P1->P2 P3 Detection & Quantification (MS/MS or Fluorescence) P2->P3 P4 Data Analysis (Peak Integration, Calculation of PK parameters) P3->P4 End Result Interpretation (Metabolic Stability, Exposure) P4->End

Key Considerations for Researchers

  • Enzyme Inhibition/Induction: Coadministration of capmatinib with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) leads to clinically relevant changes in capmatinib exposure [2]. This is a critical factor in study design and patient dosing.
  • Analytical Method Selection: The UPLC-MS/MS method offers superior sensitivity and is ideal for metabolic stability studies [4]. The HPLC-fluorescence method provides a robust and accessible alternative for pharmacokinetic studies in plasma [5].
  • Hepatic Impairment: Pharmacokinetic studies indicate that no starting dose adjustment is required for patients with mild, moderate, or severe hepatic impairment [6].

I hope these detailed application notes and protocols provide a solid foundation for your research on capmatinib metabolism.

References

Capmatinib Degradation Pathways and Stability Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the stability profile of capmatinib under various forced degradation conditions, as identified in regulatory-quality stability studies [1] [2].

Stress Condition Stability Outcome Major Degradation Products (DPs) Formed
Acidic Hydrolysis Degrades DP1 [1]
Basic Hydrolysis Degrades DP1 [1]
Oxidative Stress Stable (Solid State); Degrades (Solution) Information missing
Photolytic Stress Degrades DP2, DP3 [1]
Thermal Stress (Solid) Stable None reported [1] [2]
Neutral Hydrolysis Stable None reported [1]

Key Structural Insights:

  • DP1: Formed under both acidic and basic conditions, suggesting a common hydrolysis mechanism in solution [1].
  • DP2 & DP3: Formed specifically under photolytic stress. One study isolated and confirmed the structure of DP2 using 1H NMR spectroscopy [1].

Stability-Indicating Analytical Method (Example Protocol)

Here is a detailed methodology for a stability-indicating RP-HPLC method, developed and validated as per ICH guidelines, suitable for quantifying capmatinib and separating it from its degradation products [2].

Parameter Specification
Objective To separate and accurately quantify capmatinib in the presence of its degradation products.
Chromatographic System Enable C18 Kromasil (250 mm × 4.6 mm; 5 µm) or equivalent [2].
Mobile Phase Methanol:Water (70:30 % v/v) [2].
Flow Rate 1.0 mL/min [2].
Column Temperature 40 °C [2].
Detection Wavelength 233 nm [2].
Injection Volume 20 µL [2].
Run Time ~4 minutes [2].
Sample Concentration 100 µg/mL [2].
Diluent Methanol [2].
System Suitability The method should achieve a symmetric peak (tailing factor ~1.22) and a high number of theoretical plates (>9000) [2].

Forced Degradation Sample Preparation:

  • Acid/Base Hydrolysis: Dissolve capmatinib API in methanol and treat with 0.5 N HCl or 0.5 N NaOH for 30-60 minutes at room temperature. Neutralize with an equivalent molar amount of base or acid before dilution [2].
  • Oxidation: Expose the API solution to hydrogen peroxide (e.g., 3% v/v) for 24 hours [2].
  • Photostability: Spread the solid API in a thin layer in a petri dish and expose to sunlight (e.g., 1.2 million lux hours) or a controlled light source [1] [2].
  • Thermal Stability: Place the solid API in a hot air oven at 105°C for 72 hours [2].

Frequently Asked Questions (FAQs)

Q1: What are the critical stability parameters to control during capmatinib storage? Based on forced degradation studies, capmatinib is highly susceptible to hydrolysis (acid/base) and photodegradation. It is crucial to protect the drug from moisture and light. The solid API is thermally stable, but solutions require careful control of pH and storage away from light [1] [2].

Q2: Which analytical techniques are used to characterize capmatinib degradation products? The primary technique for separation and quantification is RP-HPLC. For structural elucidation of unknown degradation products, researchers use:

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS): For high-resolution mass determination and fragmentation studies [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially after isolation of the degradant [1].

Q3: Is a stability-indicating method available for capmatinib in biological matrices? While the methods detailed here are for the bulk drug substance (API), several studies have reported quantitative analysis of capmatinib and its metabolites in biological fluids like plasma [1]. These bioanalytical methods are distinct from the stability-indicating methods for the API.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for conducting a forced degradation study.

workflow Start Start: Develop and Validate Stability-Indicating HPLC Method A Subject Capmatinib (API) to Stress Conditions Start->A B Analyze Stressed Samples Using HPLC A->B C Degradation Observed? B->C D No Major Degradation (Drug is Stable) C->D No E Characterize Degradants Using LC-MS/MS and NMR C->E Yes G Establish Stability Profile and Recommend Storage Conditions D->G F Identify Degradation Pathways and Mechanisms E->F F->G

References

mitigating Capmatinib photosensitivity stability

Author: Smolecule Technical Support Team. Date: February 2026

Photosensitivity Risk Profile of Capmatinib

Capmatinib carries a recognized risk of photosensitivity reactions. The table below summarizes the key characteristics based on clinical and pharmacovigilance data [1] [2] [3]:

Characteristic Description
Official Warning Yes, included in the package insert [1] [2].
Mechanism Based on animal findings; precise photochemical degradation pathway in formulation is not fully detailed in public literature [3].
Action Spectrum Primarily Ultraviolet A (UVA) radiation [4] [5].
Clinical Advice Avoid unnecessary/excessive sunlight and artificial UV light (e.g., tanning beds); use protective clothing and broad-spectrum sunscreens [2].

Recent post-marketing surveillance has further highlighted this risk. A 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified "hypoacusis" and "deafness" as significant adverse reactions, underscoring the need for comprehensive safety monitoring beyond the known photosensitivity [6].

Handling & Storage Protocol for Photosensitivity

To preserve the stability and integrity of Capmatinib in a research setting, adhere to the following protocols:

  • Light Protection During Storage: The manufacturer recommends storing Capmatinib (brand name Tabrecta) at room temperature [1]. As a standard precaution for photosensitive drugs, store in an opaque, light-resistant container to prevent degradation from ambient light exposure.
  • Safe Handling in the Lab: When handling the drug substance or formulation outside of its container (e.g., for weighing, formulation, or dosing solutions), minimize exposure to direct light. Perform procedures under light conditions that exclude UV radiation, such as yellow or red safelights, or work quickly in low-light environments.
  • Formulation Considerations: For scientists developing novel formulations, the inherent photosensitivity necessitates the use of opaque capsules or coating technologies that block light. Incorporating excipients that act as UV absorbers or quenchers can also enhance photostability.

Experimental Assessment of Photostability

To empirically evaluate the photostability of Capmatinib in your specific experimental context, consider the following methodological approach:

  • Forced Degradation Studies: Expose a standardized sample of Capmatinib (in solution or solid state) to a controlled UV light source. A UVA lamp is critical, as this is the primary action spectrum for its photosensitivity.
  • Stability-Indicating Assay: Develop and validate a high-performance liquid chromatography (HPLC) method to separate and quantify Capmatinib from its degradation products.
  • Analysis Protocol:
    • Prepare Samples: Create identical samples of Capmatinib.
    • Apply Stress: Expose test samples to UVA light for set durations. Keep control samples in the dark.
    • Analyze Degradation: Compare the HPLC chromatograms of stressed versus control samples. Monitor for the appearance of new peaks (degradants) and the decrease in the main Capmatinib peak.
    • Quantify Stability: Calculate the percentage of intact Capmatinib remaining over time to determine the degradation rate.

This workflow for assessing Capmatinib photostability can be visualized as follows:

G Start Prepare Capmatinib Samples Stress Apply UVA Light Stress Start->Stress Analyze HPLC Analysis Stress->Analyze Compare Compare Chromatograms Analyze->Compare Result Quantify Degradation Compare->Result

Frequently Asked Questions (FAQs)

Q1: What is the spectral stability of Capmatinib? Should we be concerned about UVB or visible light? Based on the mechanism of drug-induced photosensitivity, UVA is the primary concern for Capmatinib [4] [5]. Standard window glass filters out UVB but not UVA, meaning stability issues could occur even in indirect laboratory lighting. The risk from visible light is considered lower.

Q2: Are there any drug interaction risks related to photosensitivity that should be considered in animal studies? While the search results do not list specific photosensitizing drug interactions with Capmatinib, it is a critical consideration. In animal studies, avoid co-administering other known photosensitizers (e.g., certain antibiotics like tetracyclines, quinolones, or non-steroidal anti-inflammatory drugs) [5], as this could confound toxicity observations.

Q3: Beyond photosensitivity, what other stability-related toxicities should monitoring protocols include? Robust experimental protocols must also monitor for:

  • Hepatotoxicity: Regularly check liver function tests (ALT, AST, bilirubin), as elevations are common and can be severe [7] [2].
  • Pancreatic Toxicity: Monitor amylase and lipase levels [1] [2].
  • Interstitial Lung Disease (ILD): Monitor for pulmonary symptoms indicative of pneumonitis [2] [3].
  • Ototoxicity: Recent pharmacovigilance data suggests a potential signal for hearing loss, which is not yet on the label but warrants attention [6].

The photosensitivity of Capmatinib is a manageable risk with diligent handling, appropriate storage, and empirical testing. Integrating these mitigation strategies and monitoring protocols into your research workflow is essential for ensuring data integrity and safety.

References

optimizing Capmatinib HPLC mobile phase conditions

Author: Smolecule Technical Support Team. Date: February 2026

Summary of HPLC Methods for Capmatinib Analysis

Analysis Type & Matrix Mobile Phase Composition (v/v) Column Flow Rate (mL/min) Detection Runtime (min) Key Application / Note
Stability Indicating (Bulk Drug) [1] Methanol : Water = 70 : 30 (Isocratic) Enable C18 Kromasil (250 x 4.6 mm; 5 µm) 1.0 UV @ 233 nm 3.75 Forced degradation studies; suitable for API.
Pharmacokinetics (Rat Plasma) [2] ACN : 10mM Ammonium Acetate Buffer (pH 5.5) = 30 : 70 (Isocratic) Eurospher II 100-3 C18H (50 x 4 mm; 3 µm) 2.0 Fluorescence (Ex 405 nm, Em 495 nm) ~2.73 (IS) High sensitivity for low plasma concentrations.
Metabolic Stability (Human Liver Microsomes) [2] Methanol : 20mM Ammonium Formate Buffer (pH 3.5) = 53 : 47 (Isocratic) Gemini-NX C18 1.1 PDA ~8.88 (IS) Reliable for in vitro metabolic incubation samples.

Detailed Experimental Protocols

Here are the detailed methodologies for the key applications cited in the table.

For Stability-Indicating Assay of Bulk Drug [1]

This method is designed to separate Capmatinib from its degradation products, which is crucial for stability testing.

  • Standard Solution Preparation: Dissolve Capmatinib in methanol to prepare a stock solution of 1000 ppm. Further dilute with the mobile phase to obtain a working standard of 100 ppm.
  • Chromatographic Conditions:
    • Column: Enable C18 Kromasil (250 x 4.6 mm, 5 µm)
    • Mobile Phase: Methanol and water in the ratio of 70:30 (v/v)
    • Elution Mode: Isocratic
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 233 nm
    • Column Temperature: 40°C
    • Injection Volume: 20 µL
  • Forced Degradation Studies: The method was validated by subjecting Capmatinib to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and confirming that the method effectively separated the drug from its degradation products.
For Quantification in Rat Plasma (Pharmacokinetic Studies) [2]

This method uses fluorescence detection for enhanced sensitivity and selectivity in a complex biological matrix.

  • Sample Preparation: A protein precipitation extraction method is suitable. Typically, 200 µL of plasma sample is processed and may be diluted to a final volume of 600 µL with the mobile phase to protect the column from matrix effects.
  • Chromatographic Conditions:
    • Column: Eurospher II 100-3 C18H (50 x 4 mm, 3 µm)
    • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate Buffer (pH adjusted to 5.5) in the ratio of 30:70 (v/v)
    • Elution Mode: Isocratic
    • Flow Rate: 2.0 mL/min
    • Detection: Fluorescence detector with Excitation at 405 nm and Emission at 495 nm.
    • Internal Standard: Warfarin (Retention time ~2.73 min)

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during method development and application.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Cause: The column may be overloaded with the sample matrix, or the mobile phase pH may not be optimal.
  • Solution:
    • Ensure adequate sample cleanup and dilution. The pharmacokinetic method deliberately dilutes the processed plasma sample to reduce matrix load [2].
    • Adjust the pH of the aqueous component in the mobile phase. The use of ammonium acetate buffer at pH 5.5 or ammonium formate at pH 3.5 has been proven effective [2].

Problem 2: Inadequate Separation from Metabolites or Degradation Products

  • Cause: The chromatographic conditions are not selective enough.
  • Solution:
    • For degradation products, the isocratic method with Methanol:Water (70:30) on a C18 column has been shown to be a successful stability-indicating assay [1].
    • For in-vitro metabolites, the method using Methanol:Ammonium Formate (53:47) provides good resolution from potential interferences in microsomal incubations [2].

Problem 3: Low Sensitivity for Trace-Level Analysis in Plasma

  • Cause: The detection method or sample preparation is not optimized for low concentrations.
  • Solution:
    • Utilize fluorescence detection, which offers excellent sensitivity for Capmatinib due to its quinoline moiety [2].
    • Incorporate a preconcentration or evaporation step after protein precipitation to increase the effective concentration of the analyte before injection [2].

Problem 4: Method is Too Slow for High-Throughput Analysis

  • Cause: The flow rate or mobile phase strength is too low.
  • Solution: The pharmacokinetic method uses a high flow rate of 2.0 mL/min on a short, small-particle (3 µm) column, achieving a run time of less than 3 minutes [2].

To help visualize the decision-making process for selecting and applying these methods, the following workflow diagram outlines the key steps:

Start Start: Capmatinib HPLC Method Selection SampleType What is your sample type? Start->SampleType Bulk Bulk Drug/Formulation SampleType->Bulk Biological Biological Matrix (Plasma, Microsomes) SampleType->Biological BulkGoal What is the primary goal? Bulk->BulkGoal BioGoal What is the primary goal? Biological->BioGoal Stability Stability & Purity BulkGoal->Stability Quant Routine Quantification BulkGoal->Quant Method1 Recommended Method: Mobile Phase: MeOH:H₂O (70:30) Column: C18 (250mm) Detection: UV @ 233nm Stability->Method1 Quant->Method1 (Also applicable) PKSensitivity PK Study (Requires High Sensitivity) BioGoal->PKSensitivity Metabolic Metabolic Stability BioGoal->Metabolic Method2 Recommended Method: Mobile Phase: ACN:AmAcetate pH5.5 (30:70) Column: C18 (50mm) Detection: FLD (Ex405/Em495) PKSensitivity->Method2 Method3 Recommended Method: Mobile Phase: MeOH:NH₄Formate pH3.5 (53:47) Column: Gemini-NX C18 Detection: PDA Metabolic->Method3

References

Capmatinib peak shape issues resolution troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Poor Capmatinib Peak Shape

The table below summarizes common issues, their potential causes, and recommended solutions for improving capmatinib peak shape in HPLC/UPLC analysis.

Issue Potential Cause Recommended Solution

| Peak Tailing / Broad Peaks | - Inactive column sites

  • Suboptimal mobile phase pH | - Use a high-quality, end-capped C18 column [1]
  • Adjust mobile phase buffer pH (e.g., ammonium acetate pH 5.5 or ammonium formate pH 3.5) [1] | | Poor Resolution from Degradants | - Incorrect mobile phase strength/gradient
  • Co-elution of degradation products | - Optimize organic solvent ratio (e.g., Methanol:Water 70:30 v/v) [2]
  • Use a gradient elution instead of isocratic for complex mixtures [3] | | Low Sensitivity / High Noise | - Detector settings not optimized for capmatinib
  • High background from matrix | - For HPLC-FLD, set Ex/Em wavelengths to 405/495 nm [1]
  • For HPLC-PDA, set detection wavelength to 233 nm [2]
  • Improve sample cleanup to reduce matrix effects [1] | | Retention Time Instability | - Fluctuations in flow rate or column temperature
  • Mobile phase inconsistency | - Maintain a stable column temperature (e.g., 40°C) [2]
  • Use a high-flow rate (e.g., 2.0 mL/min for some methods) to speed up analysis and improve peak shape [1] |

Frequently Asked Questions (FAQs)

  • Q: What is a suitable, stability-indicating HPLC method for capmatinib?

    • A: A validated reversed-phase method uses an Enable C18 Kromasil column (250 × 4.6 mm, 5µm) with an isocratic mobile phase of Methanol:Water (70:30, v/v) at a flow rate of 1.0 mL/min. Detection is performed at 233 nm, and the column temperature is maintained at 40°C. This method effectively separates capmatinib from its forced degradation products [2].
  • Q: Which columns have been successfully used for capmatinib analysis in biological matrices?

    • A: Several columns have been reported:
      • Eurospher II 100-3 C18H (50 × 4 mm, 3 µm) for HPLC-FLD analysis of plasma samples [1].
      • Gemini-NX C18 column for HPLC-PDA analysis in human liver microsomes [1].
      • C18 column (specific brand not mentioned) for UPLC-MS/MS quantification [4].
  • Q: What are the primary degradation pathways for capmatinib?

    • A: Forced degradation studies indicate that capmatinib is susceptible to degradation under acidic, basic, and oxidative stress conditions. The degradation products can be characterized using LC-MS, which is crucial for developing a stability-indicating method [2].

Detailed Experimental Protocols

Protocol 1: Isocratic HPLC for Capmatinib API

This method is designed for the analysis of capmatinib in its pure form (Active Pharmaceutical Ingredient) and is suitable for forced degradation studies [2].

  • Instrument Setup: Standard HPLC system with a PDA detector.
  • Column: Enable C18 Kromasil (250 × 4.6 mm, 5µm).
  • Mobile Phase: Methanol and Water in the ratio of 70:30, v/v. Prepare, mix, and degas.
  • Flow Rate: 1.0 mL/min.
  • Column Oven Temperature: 40°C.
  • Detection Wavelength: 233 nm.
  • Injection Volume: 20 µL.
  • Sample Preparation: Dissolve capmatinib in methanol to prepare a stock solution of approximately 1000 ppm. Further dilute with the mobile phase to the required concentration (e.g., 100 ppm).
Protocol 2: HPLC-FLD for Capmatinib in Rat Plasma

This method offers high sensitivity and selectivity for bioanalysis [1].

  • Instrument Setup: HPLC system coupled with a Fluorescence Detector.
  • Column: Eurospher II 100-3 C18H (50 × 4 mm, 3 µm).
  • Mobile Phase: 10 mM Ammonium Acetate Buffer (pH 5.5) : Acetonitrile (70:30, v/v).
  • Flow Rate: 2.0 mL/min.
  • Detection Wavelengths: Excitation (Ex) = 405 nm, Emission (Em) = 495 nm.
  • Internal Standard: Warfarin (Ex: 310 nm, Em: 390 nm).
  • Sample Preparation (Protein Precipitation):
    • Pipette 200 µL of plasma sample.
    • Add 600 µL of acetonitrile (containing the internal standard) to precipitate proteins.
    • Vortex mix vigorously for 1 minute.
    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
    • Collect the supernatant, dilute if necessary, and inject.

The following workflow diagram visualizes the systematic approach to troubleshooting capmatinib peak shape issues:

G Start Start: Poor Capmatinib Peak Shape Step1 Check Column & Mobile Phase Start->Step1 Step2 Verify Detection Parameters Start->Step2 Step3 Assess Sample & Matrix Start->Step3 Step4 Review System Conditions Start->Step4 Act1 Use quality end-capped C18 column (e.g., Enable C18, Eurospher II) Step1->Act1 Act2 Optimize mobile phase pH and composition (e.g., MeOH/H₂O 70:30, Ammonium Acetate pH 5.5) Step1->Act2 Act3 Set PDA detection at 233 nm or FLD at Ex/Em 405/495 nm Step2->Act3 Act4 Improve sample clean-up (e.g., protein precipitation) Step3->Act4 Act5 Maintain column temp at 40°C Ensure stable flow rate (e.g., 1.0-2.0 mL/min) Step4->Act5 Outcome Outcome: Sharp, Symmetric Peak Act1->Outcome Act2->Outcome Act3->Outcome Act4->Outcome Act5->Outcome

The relationship between key chromatographic parameters and their impact on method performance is summarized below:

G MP Mobile Phase MP_composition Composition: MeOH/H₂O 70:30 MP->MP_composition MP_pH Buffer & pH: Ammonium Acetate pH 5.5 MP->MP_pH Col Column Col_type Type: C18 (Enable, Eurospher II) Col->Col_type Det Detection Det_wavelength Wavelength: PDA: 233 nm FLD: Ex405/Em495 Det->Det_wavelength Temp Temperature Temp_value Value: 40°C Temp->Temp_value PeakShape Optimal Peak Shape MP_composition->PeakShape MP_pH->PeakShape Col_type->PeakShape Det_wavelength->PeakShape Temp_value->PeakShape

Key Technical Takeaways

  • Column Choice is Critical: The consistent use of various C18 stationary phases across studies is a key takeaway. If you are experiencing issues, switching to a high-quality, end-capped C18 column is a recommended first step [2] [1].
  • Mobile Phase Optimization: The composition and pH of the mobile phase are powerful tools. The methods successfully use a range from acidic (pH 3.5) with formate buffers to near-neutral (pH 5.5) with acetate buffers, often with methanol or acetonitrile as the organic modifier [2] [1].
  • Leverage Wavelengths: For pure drug analysis, 233 nm is the standard PDA detection wavelength. For enhanced sensitivity and selectivity in complex biological matrices, the native fluorescence of capmatinib (Ex/Em 405/495 nm) provides an excellent alternative to MS detection [2] [1].

References

Stability Profile & Degradation Conditions of Capmatinib

Author: Smolecule Technical Support Team. Date: February 2026

Capmatinib shows a specific stability profile under various stress conditions. The table below summarizes its behavior and the major degradation products (DPs) formed [1] [2].

Stress Condition Stability Outcome Major Degradation Products Identified
Acidic Hydrolysis Degrades DP1
Basic Hydrolysis Degrades DP1
Oxidative Stress Stable (Per one study [2]; another notes stability in oxidation [1]) Not formed
Neutral Hydrolysis Stable [1] Not formed
Thermal Stress Stable (in solid state [1] [2]) Not formed
Photolytic Stress Degrades DP2, DP3

The relationship between stress conditions and the resulting degradation products can be visualized in the following pathway:

Capmatinib Capmatinib DP1 DP1 Capmatinib->DP1 Acidic/Base Hydrolysis DP2 DP2 Capmatinib->DP2 Photolytic Stress DP3 DP3 Capmatinib->DP3 Photolytic Stress

Experimental Protocols for Forced Degradation Studies

Forced degradation studies help understand the intrinsic stability of a drug. Here are methodologies based on published research.

Sample Preparation and Stress Conditions

A typical forced degradation study involves subjecting a solution of capmatinib to various stress conditions [2].

  • Acidic/Basic Hydrolysis: Prepare a stock solution of capmatinib in methanol. For acid degradation, add 2 mL of 5 N HCl to an aliquot of the stock solution and let it stand at room temperature for 30 minutes. Neutralize with 2 mL of 5 N NaOH. For base degradation, add 2 mL of 5 N NaOH and let it stand for 1 hour, then neutralize with 2 mL of 5 N HCl [2].
  • Photolytic Stress: Spread the solid API in a petri dish, cover with perforated aluminum foil, and expose to sunlight for 7 days. Prepare a sample solution in methanol after exposure [2].
Analytical Method for Separation and Detection

A validated stability-indicating method is crucial to separate capmatinib from its degradation products.

  • Instrument: RP-HPLC with UV detection [2].
  • Column: Enable C18 or ChromClone C18 (250 mm × 4.6 mm, 5 µm) [1] [2].
  • Mobile Phase: Methanol and water in a ratio of 70:30 % v/v [2].
  • Flow Rate: 1.0 mL/min [2].
  • Detection Wavelength: 233 nm [2].
  • Column Temperature: 40°C [2].
  • Injection Volume: 20 µL [2].
  • Retention Time: Under these conditions, capmatinib elutes at approximately 3.75 to 3.88 minutes [2].

This method has been validated as per ICH guidelines and can resolve capmatinib from all its known degradation products [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during sample storage? A1: Protect from light. Photolytic degradation produces multiple distinct degradation products (DP2 and DP3). It is recommended to use light-resistant containers (e.g., amber glass/plastic) for storing both the API and sample solutions [1].

Q2: Is capmatinib stable in solution, and what solvent is recommended? A2: Capmatinib is soluble in methanol, which is commonly used to prepare stock solutions [2]. The forced degradation studies were performed in solution, showing specific vulnerabilities. For long-term storage of solutions, conditions should be carefully controlled, and the stability of the specific preparation should be verified.

Q3: How should degradation products be characterized? A3: The primary technique for identifying and characterizing unknown degradation products is Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS). This provides high-resolution mass data for determining the accurate mass and elemental composition of the DPs. For definitive structural confirmation, one major degradant (DP2) was isolated and characterized using 1H NMR spectroscopy [1].

Q4: Are the degradation products of capmatinib safe to handle? A4: The toxicological profiles of these specific degradation products have not been fully established. It is a standard laboratory safety practice to handle all chemicals and their degradants with appropriate care, using personal protective equipment (PPE) and working in a well-ventilated fume hood when preparing and handling stress samples.

References

Capmatinib column selection C18 stationary phases

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Capmatinib Analysis

Analysis Type Column Used Mobile Phase Composition Flow Rate (mL/min) Detection Primary Application / Matrix
HPLC-FLD [1] [2] Eurospher II 100-3 C18H (50 × 4 mm, 3 µm) 10 mM Ammonium Acetate Buffer (pH 5.5) : Acetonitrile (70:30, v/v) 2.0 Fluorescence (Ex: 405 nm, Em: 495 nm) In vivo / Rat Plasma
HPLC-PDA [1] [2] Gemini-NX C18 Methanol : 20 mM Ammonium Formate Buffer (pH 3.5) (53:47, v/v) 1.1 Photodiode Array In vitro / Human Liver Microsomes
RP-HPLC-UV [3] Enable / Phenomenex ChromClone C18 (250 × 4.6 mm, 5 µm) Methanol : Water (70:30, v/v) 1.0 UV at 233 nm Stability-indicating / Bulk API
RP-HPLC-UV [4] Hypersil C18 (250 × 4.6 mm, 5 µm) Orthophosphoric Acid Buffer : Methanol : Acetonitrile (Optimized ratio) 1.0 UV at 252 nm Human Plasma
UPLC-MS/MS [5] C18 Column (Acquity UPLC) Isocratic (specific composition not detailed) 0.15 Mass Spectrometry Human Liver Microsomes
LC-MS/MS [6] [7] Acquity BEH C18 Gradient: 0.1% Formic Acid in Water vs. Acetonitrile-Methanol (50:50, v/v) 0.5 Mass Spectrometry Multi-analyte TDM / Human Plasma

The experimental workflow for developing and applying these methods, particularly for biological samples, can be summarized as follows:

start Start Method Development step1 Define Analysis Goal (e.g., In-vivo PK, In-vitro Stability) start->step1 cond1 High Sensitivity Required? (Plasma PK) step1->cond1 step2 Select Detection Method (Based on required sensitivity and matrix) step3 Choose C18 Column & Mobile Phase (Refer to validated parameters) step2->step3 step4 Sample Preparation (e.g., Protein Precipitation, LLE) step3->step4 step5 Chromatographic Separation & Analysis step4->step5 step6 Apply Method (e.g., PK Study, Metabolic Stability) step5->step6 cond1->step2 Yes cond2 Analyzing Microsomes? (Higher Concentrations) cond1->cond2 No cond2->step2 Yes

Detailed Experimental Protocols

Here are the detailed methodologies for two key approaches cited in the literature.

HPLC with Fluorescence Detection for Rat Plasma

This method is highly selective and sensitive for in vivo pharmacokinetic studies [1].

  • Sample Preparation: Plasma samples are processed using a simple protein precipitation or liquid-liquid extraction technique. To protect the column, a dilution step is incorporated (200 µL of plasma is diluted to 600 µL with the mobile phase) before injection.
  • Chromatographic Conditions:
    • Column: Eurospher II 100-3 C18H (50 mm × 4.0 mm, 3 µm)
    • Mobile Phase: 10 mM Ammonium acetate buffer (pH adjusted to 5.5) and Acetonitrile in a ratio of 70:30 (v/v), run in isocratic mode.
    • Flow Rate: 2.0 mL/min
    • Detection: Fluorescence detector with excitation at 405 nm and emission at 495 nm.
    • Internal Standard: Warfarin (Ex: 310 nm, Em: 390 nm)
  • Performance: The method achieved a lower limit of quantification (LLOQ) of 19.5 ng/mL, which is suitable for tracking plasma concentration after a 10 mg/kg oral dose in rats.
HPLC with Photodiode Array Detection for Human Liver Microsomes

This method is a robust and widely accessible option for in vitro metabolic stability studies [1].

  • Sample Preparation: Microsomal incubation samples are typically treated with an organic solvent (like acetonitrile) to stop the reaction and precipitate proteins, followed by centrifugation before injection.
  • Chromatographic Conditions:
    • Column: Gemini-NX C18
    • Mobile Phase: Methanol and 20 mM Ammonium formate buffer (pH adjusted to 3.5) in a ratio of 53:47 (v/v), run in isocratic mode.
    • Flow Rate: 1.1 mL/min
    • Detection: Photodiode Array (PDA)
    • Internal Standard: Naproxen
  • Performance: This method is validated for quantifying capmatinib in human liver microsomes to determine parameters like in vitro half-life and intrinsic clearance.

Frequently Asked Questions (FAQs)

Q1: When should I use isocratic elution versus gradient elution for capmatinib analysis?

  • Isocratic Elution is sufficient for most capmatinib applications where the analyte elutes in a sharp peak and there are few interfering compounds. All methods summarized in the table above use isocratic elution, which is simpler and more robust for routine analysis [1] [3].
  • Gradient Elution is typically preferred in more complex analyses, such as the simultaneous quantification of nine different anticancer drugs (including capmatinib) in a single run. In this case, it is necessary to separate multiple compounds with different polarities effectively [6] [7]. Gradient elution can also help sharpen late-eluting peaks and reduce run times for complex mixtures [8].

Q2: My capmatinib peak is tailing or has low theoretical plates. What should I check?

  • Check the Mobile Phase pH: The literature shows successful methods using both acidic (pH 3.5) and near-neutral (pH 5.5) buffers [1] [3]. If you experience peak tailing, adjust the mobile phase pH to suppress the ionization of capmatinib, which can improve peak shape.
  • Verify Column Selectivity: Different C18 ligands and base materials can affect performance. If you are not getting good results with one C18 column, try another brand from the table (e.g., Eurospher II, Gemini-NX, or Hypersil) as recommended in the validated methods [1] [4] [3].

Q3: What is the best detection method for my capmatinib assay? The choice depends on your sensitivity requirements and available equipment:

  • Fluorescence Detection (FLD): Offers excellent sensitivity and selectivity for capmatinib due to its native fluorescent properties, making it ideal for low-concentration pharmacokinetic studies in plasma [1].
  • Mass Spectrometry (MS/MS): Provides the highest sensitivity and specificity. It is the preferred method for advanced applications like therapeutic drug monitoring (TDM) or simultaneous multi-analyte panels [6] [5].
  • UV/PDA Detection: A robust, widely available, and cost-effective option for applications where analyte concentrations are relatively higher, such as in metabolic stability studies with liver microsomes or analysis of bulk drug substance [1] [3].

References

Capmatinib stress testing conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Capmatinib Stress Testing: Conditions & Outcomes

The table below summarizes the forced degradation conditions under which Capmatinib degrades, and the resulting products.

Stress Condition Details Stability Outcome Major Degradation Products Formed
Acidic Hydrolysis 5N HCl, 30 minutes, room temperature [1] Degrades [2] [1] DP1 [2]
Basic Hydrolysis 5N NaOH, 1 hour, room temperature [1] Degrades [2] [1] DP1 [2]
Oxidative Stress 3% H₂O₂, 24 hours, room temperature [1] Stable [2] / Degrades [1]
Photolytic Stress Exposure to sunlight for 7 days [1] Degrades [2] [1] DP2, DP3 [2]
Thermal Stress (Solid) 105°C, 72 hours [1] Stable [2] [1]
Neutral Hydrolysis Not specified in available literature Stable [2]

> Note: The contradictory finding on oxidative stability between studies [2] [1] means you should empirically verify this condition. DP1, DP2, and DP3 are the major degradation products characterized by UHPLC-Q-TOF and 1H NMR [2].

Stability-Indicating Analytical Method (RP-HPLC)

For separating and quantifying Capmatinib and its degradation products, the following RP-HPLC method has been developed and validated per ICH Q2(R1) guidelines [2] [1].

Parameter Specification
Column Enable C18 Kromasil / Phenomenex ChromClone C18 (250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Methanol:Water (70:30, v/v), Isocratic [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 233 nm [1]
Column Temperature 40°C [1]
Injection Volume 20 µL [1]
Retention Time ~3.75 - 3.88 minutes [1]
Sample Concentration 100 µg/mL [1]
Diluent Methanol [1]
Detailed Sample Preparation Protocol for Stress Testing
  • Stock Solution: Weigh about 20 mg of Capmatinib API and dissolve in 15 mL of methanol in a 20 mL volumetric flask. Sonicate to complete dissolution [1].
  • Stress Application:
    • Acid/Base: Add 2 mL of 5N HCl or 5N NaOH to the flask. Let it stand at room temperature for 30 minutes (acid) or 1 hour (base). Neutralize with an equal volume of 5N NaOH or 5N HCl [1].
    • Oxidation: Add 2 mL of 3% hydrogen peroxide to the flask. Let it stand at room temperature for 24 hours [1].
    • Thermal: Spread the solid API in a Petri dish, cover with perforated aluminum foil, and heat in an oven at 105°C for 72 hours. After cooling, prepare the solution as in Step 1 [1].
    • Photolytic: Spread the solid API in a Petri dish, cover with perforated aluminum foil, and expose to sunlight for 7 days. After reaching room temperature, prepare the solution as in Step 1 [1].
  • Final Dilution: Make up the solution in the volumetric flask to the mark with methanol to obtain a 1000 µg/mL stock solution. Further dilute 1 mL of this stock to 10 mL with the mobile phase to achieve the final working concentration of 100 µg/mL [1].

Degradation Pathways and Product Characterization

The diagram below illustrates the known degradation pathways of Capmatinib under different stress conditions.

CapmatinibDegradation Capmatinib Degradation Pathways Capmatinib Capmatinib Acidic Acidic/Basic Hydrolysis Capmatinib->Acidic Photolytic Photolytic Stress Capmatinib->Photolytic Stable Stable (No Degradation) Capmatinib->Stable Thermal / Neutral DP1 DP1 Acidic->DP1 DP2 DP2 Photolytic->DP2 DP3 DP3 Photolytic->DP3

The characterization of these products is crucial for understanding degradation mechanisms [2]:

  • DP1: Formed under both acidic and basic hydrolytic conditions.
  • DP2 & DP3: Formed specifically under photolytic stress. DP2 has been isolated and definitively characterized using 1H NMR spectroscopy [2].

Frequently Asked Questions (FAQs)

Q1: What is the most labile condition for Capmatinib degradation? Capmatinib is most labile under photolytic stress, which leads to at least two distinct degradation products (DP2 and DP3). It is also susceptible to both acidic and basic hydrolysis, leading to DP1 [2].

Q2: Does Capmatinib require special handling during storage and sample preparation? Yes. The proven sensitivity to light means samples and the API should be protected from light by using amber glassware or working under low-actinic light. The drug should be stored according to manufacturer specifications, and tablets should be kept with the desiccant in the bottle [3].

Q3: My analytical method cannot separate Capmatinib from its degradation products. What should I do? Implement the stability-indicating RP-HPLC method detailed above. This method has been specifically developed and validated to resolve Capmatinib from all its known degradation products and is suitable for quantitative analysis in forced degradation studies [2] [1].

Q4: Are there any known drug-drug interactions that could affect capmatinib stability or efficacy in combination studies? While not a stability concern in the vial, capmatinib's pharmacokinetics can be affected by co-administration with strong inhibitors or inducers of cytochrome P450 3A4 (CYP3A4). It is recommended to avoid such combinations in clinical settings [4] [5].

References

Capmatinib extraction recovery improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Extraction Recovery

This table summarizes potential issues and evidence-based solutions to improve the extraction recovery of capmatinib from biological matrices.

Problem Possible Cause Recommended Solution Key Parameters & Expected Outcome
Low Recovery Inefficient protein precipitation [1] Switch to a supported liquid extraction (SLE) or mixed-mode solid-phase extraction (SPE) for cleaner samples and higher recovery. - Recovery: A well-optimized method should achieve reproducible recovery. Specific recovery percentages for capmatinib were not provided in the search results, but the goal is consistency [2].

| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds [3] [1] | - Improve chromatographic separation.

  • Use a stable isotope-labeled internal standard (SIL-IS) for capmatinib to correct for variability. | - Matrix Effect: Validate as per FDA guidelines. A reliable method should have a matrix factor close to 1, indicating minimal effect [3]. | | Poor Sensitivity (High LLOQ) | Suboptimal mass spectrometry conditions or sample cleanup [1] | - Optimize MS/MS parameters (DP, CE) for capmatinib.
  • Increase injection volume if needed (e.g., 5 µL for DBS) [2]. | - LLOQ: A sensitive UPLC-MS/MS method can achieve an LLOQ of 0.94 ng/mL in human liver microsomes [1]. | | Inconsistent Results with DBS | Hematocrit effect or incomplete compound elution from DBS card [2] | - For precise work, prefer plasma samples over DBS. One study found DBS failed linearity for several drugs, while the plasma method was successful [2]. | - If using DBS, use a fixed hematocrit (e.g., 40% v/v) during validation and perform thorough homogeneity testing [2]. |

Detailed Experimental Protocol

Here is a detailed methodology for quantifying capmatinib in human liver microsomes (HLM), as established in the search results. This protocol can be adapted for other matrices like plasma [1].

Instrumentation and Chromatographic Conditions
  • LC-MS/MS System: UPLC-MS/MS equipped with an electrospray ionization (ESI) source operating in positive ion mode [1].
  • Analytical Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 μm) [3] [1].
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a volatile aqueous buffer (e.g., 2 mM ammonium acetate, pH ~6.4) [1] [2].
  • Flow Rate: 0.15 mL/min to 0.4 mL/min [3] [1].
  • Run Time: ~3 minutes [1].
  • Injection Volume: 1-5 µL [2].
Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+) [1].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [3] [1].
  • Capmatinib MRM Transition: Precursor ion → Product ion (The specific m/z values for capmatinib were not listed in the utilized search results, but this is the standard approach) [3].
  • Source Temperature: 420°C [2].
  • Source Voltage: 4.0 kV [2].
Sample Preparation: Protein Precipitation

This is a common and rapid technique, though recovery may be lower than SLE/SPE.

  • Aliquot Sample: Pipette 100 µL of plasma or microsomal matrix.
  • Add Internal Standard: Add a known concentration of the internal standard (e.g., Pemigatinib) [1].
  • Precipitate Proteins: Add 300 µL of cold acetonitrile.
  • Vortex and Centrifuge: Vortex-mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000-14,000 rpm) for 5-10 minutes at 4°C [2].
  • Collect Supernatant: Transfer the clear supernatant to a fresh autosampler vial for injection [2].

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the extraction and analysis of capmatinib, integrating the troubleshooting points and protocol.

start Start: Sample (e.g., Plasma, HLMs) prep Sample Preparation (Protein Precipitation) start->prep iss1 Troubleshooting: If recovery is low, consider Supported Liquid Extraction (SLE) prep->iss1 lc UPLC Separation C18 Column, Isocratic Elution prep->lc ms MS/MS Detection ESI+ and MRM Mode lc->ms iss2 Troubleshooting: If sensitivity is poor, optimize MS parameters & injection volume ms->iss2 data Data Analysis & Quantification ms->data

Key Technical FAQs

Q1: What is the typical linearity range and sensitivity I should target for capmatinib bioanalysis? A well-validated UPLC-MS/MS method can achieve a wide linearity range. One study established a range of 1–3000 ng/mL with a lower limit of quantification (LLOQ) of 0.94 ng/mL, which is sufficiently sensitive for pharmacokinetic studies [1].

Q2: How does the choice of internal standard impact method accuracy? Using a stable isotope-labeled internal standard (SIL-IS) for capmatinib is ideal because it co-elutes with the analyte and corrects for variability during ionization and sample preparation. If a SIL-IS is not available, a structurally similar compound like Pemigatinib has been successfully used as an IS in published methods [1].

Q3: My method has high background noise. How can I improve it? High background noise is often due to matrix effects. To mitigate this:

  • Improve Chromatography: Ensure capmatinib is well-separated from co-extracted matrix components. Tweaking the mobile phase composition or using a gradient elution can help [3].
  • Optimize Sample Cleanup: Switching from simple protein precipitation to a more selective clean-up technique like SLE or SPE can significantly reduce interfering compounds [2].

References

Capmatinib versus other MET inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Type Ib MET Inhibitors

Property Capmatinib Tepotinib Savolitinib Gumarontinib
Absorption (tmax) 1.09 - 1.87 hours (Fastest) [1] ~8.0 hours [1] 2.0 - 4.0 hours [1] ~4.0 hours [1]
Systemic Exposure Highest [1] Relatively low [1] Information Missing Information Missing
IC50 (Potency) 0.6 nmol/L (Ba/F3 METex14 cell line) [1] Information Missing Information Missing Information Missing
Dose Proportionality Proportional (100-600 mg BID) [1] Lower at higher doses (400-1400 mg QD) [1] Proportional (100-1000 mg QD) [1] Information Missing

| Key Efficacy (ORR) | • 68% in treatment-naive METex14 [1]47% in MET GCN ≥6 [2]50% in MET GCN ≥10 or METex14 [3] | Demonstrates extraordinary efficacy in METex14 [1] | Information Missing | Information Missing | | Impact of Food | Minimal impact on exposure [1] | Information Missing | Information Missing | Information Missing | | Hepatic Impairment | No dosage adjustment required [1] | Information Missing | Information Missing | Information Missing |

Structural and Mechanistic Classification

MET inhibitors are categorized based on their binding mode to the MET kinase domain. Capmatinib is classified as a Type Ia inhibitor, characterized by its interaction with the solvent-front residue (G1163) in the active conformation of the kinase [4]. This structural distinction can influence the resistance profile and efficacy.

The following diagram illustrates the binding modes of different MET inhibitor types, highlighting capmatinib's specific classification.

MET_Inhibitor_Binding cluster_TypeI Type I Inhibitors MET_Kinase MET Kinase Domain TypeIa Type Ia (Solvent-Front) MET_Kinase->TypeIa Binds active conformation TypeIb Type Ib MET_Kinase->TypeIb Binds active conformation TypeII Type II Inhibitors MET_Kinase->TypeII Binds inactive conformation Capmatinib Capmatinib TypeIa->Capmatinib Tepotinib Tepotinib TypeIa->Tepotinib Crizotinib Crizotinib (Type Ib) TypeIb->Crizotinib Cabozantinib Cabozantinib (Type II) TypeII->Cabozantinib

Diagram: Classification of MET Inhibitors by Binding Mode. Capmatinib and tepotinib are classified as Type Ia inhibitors that bind the active kinase conformation and interact with the solvent-front region, while Type II inhibitors like cabozantinib bind a distinct inactive conformation [4].

Key Experimental Data and Protocols

The efficacy data for capmatinib primarily comes from well-defined clinical trials and biomarker analyses.

  • Clinical Trial Design (GEOMETRY mono-1): The pivotal phase II trial enrolled patients with advanced MET-dysregulated NSCLC. Key eligibility included METex14 mutations or MET amplification assessed via next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH). Patients received capmatinib at 400 mg twice daily. The primary endpoint was Overall Response Rate (ORR) by RECIST v1.1, assessed by a blinded independent review committee [1] [2].
  • Biomarker Analysis: Retrospective central analysis of tumor samples was critical. Efficacy was strongly correlated with specific MET aberrations [2]:
    • MET Gene Copy Number (GCN): GCN ≥6 was a key threshold for response.
    • METex14 mutation: Identified as a potent driver sensitive to capmatinib.
  • Statistical Analysis: ORR with 95% confidence interval was calculated. Median progression-free survival (PFS) was estimated using the Kaplan-Meier method [2] [3].

Key Differentiating Factors for Capmatinib

  • Superior CNS Activity: Due to its lipophilicity and permeability, capmatinib shows promising intracranial efficacy. Preclinical models showed a high cerebrospinal fluid (CSF) concentration, correlating with good intracranial responses in patients with METex14 NSCLC and brain metastases [1].
  • Favorable Pharmacokinetics: Its rapid absorption and high exposure, with minimal impact from food or drug-drug interactions, offer clinical convenience and a predictable efficacy profile [1].
  • Efficacy in High-Amplification Populations: Beyond METex14 mutations, capmatinib shows high response rates (47-50%) in patients with high-level MET amplification (GCN ≥6 or ≥10) [2] [3].

References

Capmatinib clinical response MET amplification GCN

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Capmatinib by MET Gene Copy Number

The table below summarizes key efficacy data from clinical studies, demonstrating that higher MET GCN is generally associated with a better response to capmatinib.

MET Status / Patient Group Study Type Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Source Study / Context
MET GCN ≥6 Phase II Clinical Trial 47% [1] 9.3 months [1] GEOMETRY mono-1 (NCT02414139)
MET GCN ≥10 Clinical Trial Subgroup 50% [2] Information not available National Cancer Center, Korea
All MET Amplification (de novo & acquired) Real-World Study Information not available 8.1 months (median rwPFS) [3] Multi-center retrospective analysis
All Comers (Various MET dysregulations) Phase I Clinical Trial 20% [1] Information not available Initial dose-expansion trial

Safety and Comparative Profile of MET-TKIs

This table provides a comparative overview of the safety profile of capmatinib, including data on its use in combination therapies to overcome resistance.

Aspect Key Findings Context
Common Adverse Events Nausea (42%), peripheral edema (33%), vomiting (31%). Most events were mild to moderate [1]. Initial phase I dose-expansion trial
Safety in Combination Therapy Capmatinib + EGFR-TKI showed a lower rate of severe (≥Grade 3) treatment-related adverse events (30.0%) compared to savolitinib (46.7%) or tepotinib (41.2%) combinations [4]. Systematic Review & Meta-Analysis
Hepatotoxicity Profile Capmatinib-based combination therapy demonstrated numerically lower incidence of increased AST/ALT levels versus savolitinib and tepotinib combinations [4]. Systematic Review & Meta-Analysis
Pharmacokinetic Advantage Capmatinib is absorbed more quickly and has higher systemic exposure than other Type Ib MET inhibitors (tepotinib, savolitinib). Its exposure is minimally impacted by food, facilitating dosing [5]. Narrative Review of Pharmacokinetics

Detailed Experimental Protocols from Key Studies

To support the data presented above, here are the methodologies from the pivotal clinical trials.

  • GEOMETRY Mono-1 Phase II Trial (NCT02414139):

    • Objective: To explore the antitumor activity of capmatinib in patients with MET-dysregulated NSCLC.
    • Patient Selection: Adults with advanced NSCLC harboring MET dysregulation, defined as MET exon 14 skipping mutations (METex14) or MET amplification (GCN ≥5 or MET/CEP7 ratio ≥2.0). Many patients were heavily pre-treated [1] [6].
    • Intervention: Oral capmatinib at 400 mg twice daily (tablet formulation) [1].
    • Endpoint Assessment: The primary efficacy endpoint was overall response rate (ORR) per RECIST v1.1, assessed by both investigator and blinded independent review. MET status was analyzed centrally where possible [1].
  • Multi-center Real-World Study (2025):

    • Objective: To investigate capmatinib's efficacy in a real-world setting for patients with de novo (present at diagnosis) or acquired MET amplification [3].
    • Study Design: A retrospective analysis of patient data from 5 centers.
    • Patient Population: Enrolled 14 patients for whom MET GCN was recorded (4 with GCN ≤5 and 6 with GCN >5) [3].
    • Endpoint Assessment: The primary endpoint was real-world progression-free survival (rwPFS), evaluated using Kaplan-Meier analysis [3].

MET Signaling Pathway and Research Workflow

The diagrams below illustrate the mechanistic role of MET and a general workflow for the clinical studies cited.

architecture cluster_pathway MET Signaling Pathway in NSCLC HGF HGF MET MET HGF->MET Binds Downstream MET->Downstream MET_Amplification MET_Amplification MET->MET_Amplification Genomic Alteration (e.g., MET Amplification) Outcomes Outcomes Downstream->Outcomes Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Migration Migration Downstream->Migration ConstititiveActivation ConstititiveActivation MET_Amplification->ConstititiveActivation Causes OncogenicDrive OncogenicDrive ConstititiveActivation->OncogenicDrive Leads to

workflow cluster_research Clinical Research Workflow for Capmatinib Patient_Selection Patient Selection (Advanced NSCLC) MET_Testing MET Status Testing (FISH for GCN, NGS for METex14) Patient_Selection->MET_Testing Administer_Capmatinib Administer Capmatinib (400mg BID, monotherapy or combo) MET_Testing->Administer_Capmatinib Efficacy_Assessment Efficacy Assessment (ORR, PFS by RECIST 1.1) Administer_Capmatinib->Efficacy_Assessment Data_Analysis Data Analysis (Correlate response with MET GCN) Efficacy_Assessment->Data_Analysis

Key Insights for Researchers

  • Biomarker Strategy: The data strongly supports MET GCN as a predictive biomarker. Enriching trial populations for patients with a GCN ≥6 appears optimal for identifying those most likely to respond to capmatinib therapy [1].
  • Combination Therapy for Resistance: A prominent strategy to overcome acquired resistance to EGFR-TKIs mediated by MET amplification is combining a MET-TKI with an EGFR-TKI. A 2025 meta-analysis confirms this is a promising approach, with combinations involving a third-generation EGFR-TKI (e.g., osimertinib) showing enhanced survival benefits [4].
  • Emerging Research on Resistance: Early-phase trials are exploring novel combinations, such as capmatinib plus the MEK inhibitor trametinib, to overcome resistance that develops to MET-TKI monotherapy, often driven by MAPK pathway reactivation [7].

References

Capmatinib real-world evidence clinical trial data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Capmatinib

The tables below summarize key efficacy and safety data for capmatinib from both clinical trials and real-world observations, providing a direct comparison of its performance across different patient settings.

Table 1: Efficacy of Capmatinib in METex14-Mutated NSCLC

Patient Population Data Source Sample Size (n) Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Median Overall Survival (mOS)
Treatment-naïve Clinical Trial [1] [2] N/A 68% 12.4 months Not Reached in Trial
Treatment-naïve Real-World [2] 81 (total cohort) 68% 10.6 months 18.2 months (Whole cohort)
Pretreated Clinical Trial [1] [2] N/A 44% - 41% 5.4 - 9.7 months N/A
Pretreated Real-World [2] 81 (total cohort) 50% 9.1 months 18.2 months (Whole cohort)

Table 2: Safety and Tolerability of Capmatinib

Safety Aspect Common Adverse Events (All Grades) Common Grade ≥ 3 Adverse Events Key Demographic or Dosage Findings
Clinical Trial Data Peripheral edema, nausea, vomiting [1] N/A N/A
Real-World Data Peripheral edema, elevated creatinine, nausea [2] Peripheral edema (13%), elevated creatinine (4%), elevated liver enzymes (3%) [2] Higher hepatotoxicity risk in females (especially with ICIs); renal impairment more common with doses >400mg and in Asians [1]

Key Experimental Protocols for Data Collection

Understanding the methodologies behind this data is crucial for interpretation. Here are the protocols from the key studies cited:

  • GEOMETRY Mono-1 Trial (Phase II Clinical Trial): This was a non-randomized, open-label, multicenter, multicohort study [2]. Its primary objective was to evaluate the efficacy of capmatinib in adults with advanced METex14-mutated NSCLC. Patients received capmatinib orally at 400 mg twice daily. The primary endpoint was overall response rate (ORR) as assessed by a blinded independent review committee according to RECIST v1.1 criteria [2].
  • Real-World RECAP Study: This was a retrospective, non-interventional, multicenter analysis of patients treated with capmatinib within an early access program (EAP) [2]. It included patients with advanced METex14-mutated NSCLC who received at least one dose of capmatinib outside a clinical trial. Tumor response was evaluated in routine clinical practice using CT or MRI, and assessed per RECIST v1.1 by the treating physicians. Data on adverse events were collected from medical records [2].
  • FAERS Pharmacovigilance Study: This analysis involved data mining of the FDA Adverse Event Reporting System (FAERS) [1]. Researchers extracted all reports where capmatinib was listed as the "primary suspected" drug. They then used multiple statistical disproportionality analysis methods to detect signals of capmatinib-associated adverse events, comparing their frequency to the background rate of reports for all other drugs in the database [1].

Mechanism of Action and Resistance

Capmatinib is a potent and highly selective inhibitor of the MET tyrosine kinase. The following diagram illustrates its mechanism and a key resistance pathway under investigation.

G HGF HGF MET MET HGF->MET Binds Dimerization Dimerization MET->Dimerization Activates DownstreamSignaling Downstream Signaling (Proliferation, Survival) Dimerization->DownstreamSignaling Triggers Resistance Resistance DownstreamSignaling->Resistance Hyperactivation Causes Resistance Capmatinib Capmatinib Capmatinib->MET Inhibits METex14 METex14 METex14->MET Encodes Trametinib Trametinib Trametinib->DownstreamSignaling MEK Inhibitor Blocks Signaling

Diagram: MET Signaling Pathway and Targeted Inhibition. This diagram shows that binding of Hepatocyte Growth Factor (HGF) to the MET receptor (encoded by a gene where METex14 is a key oncogenic mutation) activates downstream signaling cascades driving cancer progression [3]. Capmatinib directly inhibits MET. Research shows that hyperactivation of the MAPK pathway (a key downstream signaling arm) can cause resistance to MET inhibitors like capmatinib, which is being addressed in clinical trials by combining capmatinib with the MEK inhibitor trametinib [3].

Conclusion and Research Context

  • Real-world data generally confirms the strong efficacy observed in clinical trials, with a notably high and consistent ORR of 68% in treatment-naïve patients [2].
  • Capmatinib demonstrates significant activity against brain metastases, an important clinical challenge. One real-world study reported an intracranial ORR of 46% in patients with measurable brain metastases [2].
  • Real-world evidence has uncovered new safety signals not fully captured in the controlled trial environment, such as dysphagia, deafness, and vocal cord paralysis, enhancing the understanding of its safety profile [1].
  • Research is actively exploring combination therapies to overcome resistance, such as simultaneously targeting MET and MEK (with trametinib) or MET and EGFR (with osimertinib) [3] [4].

References

Quantitative Comparison of MET TKIs' Response Duration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy metrics, including duration of response (DOR), for approved MET TKIs based on their pivotal Phase 2 trials [1].

MET TKI Trial Name Patient Population Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS)
Capmatinib GEOMETRY mono-1 Treatment-naïve 68% 12.6 months [2] Not Fully Specified in Sources
Pre-treated 41% 9.7 months [2] Not Fully Specified in Sources
Tepotinib VISION Treatment-naïve & Pre-treated (Combined) 56%* (All Comers) 11.1 months* (All Comers) [1] 11.0 months* (All Comers) [1]
Savolitinib NCT02897479 Treatment-naïve & Pre-treated (Combined) 49.2% (Overall) 6.8 months (Overall) [1] 6.9 months (Overall) [1]
Gumarontinib GLORY Treatment-naïve & Pre-treated (Combined) 66% (Overall) 8.3 months (Overall) [1] 7.6 months (Overall) [1]
Vebreltinib KUNPENG Treatment-naïve & Pre-treated (Combined) 75% (Overall) 12.4 months (Overall) [1] 14.3 months (Overall) [1]
Crizotinib PROFILE 1001 Pre-treated 32% 9.1 months [1] 7.3 months [1]

Note: The data for Tepotinib is reported for the combined population of treatment-naïve and previously treated patients in the VISION trial. ORR for the Asian subgroup in VISION was 58.9% with a DOR of 14.3 months [1].

Experimental Protocols and Methodologies

The data in the comparison table is derived from single-arm, multi-center Phase 2 clinical trials, which share core methodological principles.

  • Trial Designs: All listed trials (GEOMETRY mono-1 for capmatinib [2] [3], VISION for tepotinib [1], GLORY for gumarontinib [1], KUNPENG for vebreltinib [1], and NCT02897479 for savolitinib [1]) were open-label studies enrolling patients with advanced or metastatic NSCLC harboring METex14 skipping mutations. The primary endpoint for all was Objective Response Rate (ORR) assessed by an independent review committee (BIRC) [1].
  • Patient Cohorts: Trials typically stratified patients into cohorts based on prior therapy. Capmatinib's GEOMETRY mono-1 trial, for example, had distinct cohorts for treatment-naïve and previously treated patients, allowing for a direct comparison of efficacy within the same trial framework [2].
  • Response Assessment: Tumor response was systematically evaluated using RECIST 1.1 criteria (Response Evaluation Criteria in Solid Tumors). Patients underwent regular radiologic tumor assessments (e.g., via CT scans) at predefined intervals. The Duration of Response (DOR) was calculated from the time of initial response until documented disease progression or death [1] [3].

MET Signaling Pathway and Drug Mechanism

The following diagram illustrates the MET signaling pathway and the mechanism of action for MET TKIs like capmatinib.

MET_Pathway MET Signaling Pathway and TKI Inhibition HGF HGF MET MET HGF->MET Binds Downstream Signaling Downstream Signaling MET->Downstream Signaling Activates (PI3K/AKT, RAS/MAPK) METex14 Mutation METex14 Mutation METex14 Mutation->MET Causes Cell Proliferation\nSurvival Migration Cell Proliferation Survival Migration Downstream Signaling->Cell Proliferation\nSurvival Migration Type Ib TKI\n(e.g., Capmatinib) Type Ib TKI (e.g., Capmatinib) Type Ib TKI\n(e.g., Capmatinib)->MET Inhibits

Clinical Trial Workflow for MET TKI Evaluation

This diagram outlines the general workflow of the Phase 2 clinical trials that generated the efficacy data.

Trial_Workflow MET TKI Phase 2 Trial Workflow Patient Recruitment\n(METex14+ NSCLC) Patient Recruitment (METex14+ NSCLC) Stratification Stratification Patient Recruitment\n(METex14+ NSCLC)->Stratification Treatment\n(TKI Administration) Treatment (TKI Administration) Stratification->Treatment\n(TKI Administration) e.g., Treatment-naïve vs. Pre-treated Tumor Assessment\n(RECIST 1.1) Tumor Assessment (RECIST 1.1) Treatment\n(TKI Administration)->Tumor Assessment\n(RECIST 1.1) Regular intervals Endpoint Evaluation\n(ORR, DOR, PFS) Endpoint Evaluation (ORR, DOR, PFS) Tumor Assessment\n(RECIST 1.1)->Endpoint Evaluation\n(ORR, DOR, PFS)

Key Insights for Researchers

  • Capmatinib's Position: Capmatinib shows strong performance, especially in the first-line setting where its 68% ORR and 12.6-month DOR are highly competitive [2]. The longer DOR in treatment-naïve patients underscores the potential benefit of early intervention with potent MET inhibition.
  • Emerging Contenders: While cross-trial comparisons require caution, vebreltinib reported a notably high ORR (75%) and a DOR of 12.4 months in its trial, making it another highly active agent in this class [1].
  • Overcoming Resistance: A key area of development is overcoming on-target resistance mutations like those at residues D1228 and Y1230. Type II MET TKIs are being investigated for their potential to overcome this resistance, which is a limitation of Type I inhibitors like capmatinib and tepotinib [1].

References

Comprehensive Safety Profile of Capmatinib: Comparative Analysis with MET and EGFR Inhibitors for NSCLC Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Capmatinib in Targeted Cancer Therapy

Capmatinib is a highly selective MET tyrosine kinase inhibitor approved in 2020 for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. As precision oncology advances, understanding the safety profiles of targeted therapies like capmatinib becomes crucial for optimizing clinical outcomes and managing treatment-related risks. This comprehensive analysis examines capmatinib's safety data derived from clinical trials and real-world evidence, providing comparative perspectives with other MET inhibitors and combination therapies.

The MET pathway represents a critical therapeutic target in NSCLC, with approximately 3-4% of NSCLC patients harboring MET exon 14 skipping mutations that confer sensitivity to MET inhibition [1]. Capmatinib has demonstrated significant antitumor activity in this population, with overall response rates reaching 68% in treatment-naïve patients based on the GEOMETRY mono-1 trial [2]. However, as with all targeted therapies, understanding the safety profile is essential for appropriate clinical application. This review synthesizes current safety evidence from multiple sources, including the FDA Adverse Event Reporting System (FAERS) database, clinical trials of capmatinib monotherapy and combination regimens, and comparative data with other targeted agents, to provide a comprehensive safety reference for researchers and clinicians involved in drug development and cancer care.

Capmatinib Safety Profile: Comprehensive Analysis of Adverse Events

Real-World Safety Data from Pharmacovigilance Studies

Analysis of the FDA Adverse Event Reporting System (FAERS) database provides critical insights into capmatinib's safety profile in real-world clinical practice. A 2025 analysis of 4,335 adverse event reports where capmatinib was the primary suspect drug identified 79 significant adverse event signals spanning 18 System Organ Classes (SOCs) [1]. This extensive safety monitoring revealed that 13 of these adverse events were not previously mentioned in the official drug specifications, highlighting the value of post-marketing surveillance in characterizing drug safety profiles.

The most recent and comprehensive analysis of FAERS data from 2024 examined 1,518 individual reports documenting 4,278 adverse events associated with capmatinib [2]. This study employed four distinct disproportionality analysis methods to quantify safety signals, enhancing the reliability of findings. Demographic analysis revealed a roughly equal gender distribution (54.1% female, 45.9% male) among reported cases with available sex data, with the majority of patients (76.4%) being over 65 years of age. Most patients (57.7%) received the standard 400 mg twice-daily dosage, though concerningly, over 10% of reports indicated incorrect administration regimens that may have influenced safety outcomes [2].

Clinically Significant Adverse Events and System Organ Class Analysis

The safety profile of capmatinib encompasses a range of adverse events with varying clinical significance. The most frequently reported events include:

  • General disorders and administration site conditions: Peripheral edema (226 reports), edema (86 reports), generalized edema (21 reports), fatigue (191 reports), and asthenia (74 reports) [1]
  • Gastrointestinal disorders: Nausea (176 reports) represents the most common gastrointestinal complaint [1]
  • Respiratory, thoracic and mediastinal disorders: Pleural effusion (24 reports), pneumonitis (16 reports) [1]
  • Investigations: Decreased renal creatinine clearance (86 reports), increased liver function tests (11-15 reports depending on specific test) [1]

A separate 2024 FAERS analysis identified 269 Preferred Terms across 26 System Organ Classes, confirming previously recognized adverse events while uncovering new significant signals including renal and urinary disorders, vocal cord paralysis, and ear and labyrinth disorders [3]. These findings expand our understanding of capmatinib's potential organ system effects beyond those initially characterized in clinical trials.

Table 1: Most Frequent Adverse Events Associated with Capmatinib Based on FAERS Data Analysis

Adverse Event Case Numbers Signal Strength (ROR 95% CI lower limit) System Organ Class
Death 289 Highest General disorders
Peripheral edema 226 High General disorders
Fatigue 191 High General disorders
Nausea 176 Moderate Gastrointestinal disorders
Peripheral swelling 163 High Cardiac disorders
Malignant neoplasm progression 97 Moderate Neoplasms
Decreased renal creatinine clearance 86 High Investigations
Edema 86 High General disorders
Non-small cell lung cancer 51 Moderate Respiratory disorders
Dysphagia 49 Moderate Gastrointestinal disorders
Novel and Unexpected Adverse Event Signals

Beyond the expected adverse events, pharmacovigilance studies have identified several previously unrecognized potential adverse reactions to capmatinib. These include dysphagia, dehydration, deafness, vocal cord paralysis, muscle disorders, and esophageal stenosis [2]. Additionally, signals for pulmonary thrombosis, scrotal edema, taste disorders, and decreased blood iron have been detected despite not being included in initial drug labeling [1]. These findings highlight the importance of ongoing safety monitoring even after drug approval.

The 2024 FAERS analysis particularly emphasized that renal and urinary disorders and ear and labyrinth disorders demonstrated both higher frequency and signal intensity than previously recognized, suggesting these areas warrant specific attention in both clinical monitoring and mechanistic research [3]. The renal effects primarily presented as pseudo-acute kidney injury, while the auditory manifestations included various forms of hearing impairment [3].

Comparative Safety Analysis: Capmatinib vs Other MET and EGFR Inhibitors

MET Inhibitors in Combination with EGFR-TKIs

The combination of MET inhibitors with EGFR tyrosine kinase inhibitors represents an important therapeutic strategy for addressing acquired resistance in EGFR-mutated NSCLC. Understanding the comparative safety profiles of these combinations is essential for optimal treatment selection.

Table 2: Safety Comparison of MET Inhibitors in Combination with EGFR-TKIs

Combination Therapy Grade 3/4 Adverse Events Treatment Discontinuation Rate Most Frequent Adverse Events Study Reference
Capmatinib + Gefitinib 29% 17% Peripheral edema, nausea, increased liver enzymes [4]
Tepotinib + Gefitinib Not specified Not specified Similar to capmatinib combinations [4]
Capmatinib + Nazartinib 73.6% (all grades) 25% (due to AEs) Peripheral edema (48.6%), nausea (22.2%), vomiting (19.4%) [5]
Osimertinib + Savolitinib Comparable to capmatinib combinations Similar rates Similar class effects [4]

The capmatinib and gefitinib combination demonstrated a manageable safety profile despite a considerable rate of grade 3/4 adverse events (29%) [4]. Importantly, no notable drug-drug interactions were observed between these agents, simplifying their combined use [4]. When compared with other selective MET inhibitors in clinical development including tepotinib, volitinib, and glesatinib, the safety profile of capmatinib combinations appears relatively favorable [4].

In the context of third-generation EGFR TKIs, the combination of capmatinib plus nazartinib showed a different safety profile. At the recommended phase 2 dose (capmatinib 400 mg bid + nazartinib 100 mg qd), peripheral edema (48.6%) and nausea (22.2%) were the most frequently reported adverse events [5]. Although the rate of all-grade adverse events was high (73.6%), this combination demonstrated antitumor activity in patients with EGFR-mutated stage IIIB/IV NSCLC previously exposed to first-/second-generation EGFR-TKIs who later developed EGFR-TKI resistance [5].

Class-Specific Adverse Events and Safety Considerations

Across MET inhibitors, certain class-effect adverse events have been observed. These include peripheral edema, nausea, vomiting, and liver function test abnormalities. However, the frequency and severity of these events vary between specific agents. For capmatinib specifically, hepatotoxicity demands particular attention, with signals for increased alanine aminotransferase (15 reports), increased aspartate aminotransferase (13 reports), and hepatotoxicity (15 reports) identified in FAERS analysis [1].

When comparing capmatinib with EGFR inhibitors like erlotinib, distinct safety profiles emerge. Erlotinib, an EGFR TKI, primarily causes rash and diarrhea that are "typically mild or moderate in severity, and rarely lead to treatment withdrawal" [6]. In contrast, capmatinib's profile includes more significant fluid retention phenomena, hepatic effects, and renal impacts. This difference reflects the distinct biological pathways targeted by these agents.

The cardiac safety profile of capmatinib also differs from other targeted agents. While anti-HER2 therapies like trastuzumab have been associated with cardiac dysfunction, and some TKIs like sunitinib carry risks of LVEF reduction and blood pressure alterations, capmatinib's cardiac effects appear to center more on peripheral swelling and edema rather than direct myocardial toxicity [7]. This distinction may be clinically significant when selecting therapies for patients with pre-existing cardiac conditions.

Pharmacovigilance Methodology and Signal Detection

Data Sources and Analytical Approaches

The safety data presented in this analysis primarily derives from spontaneous reporting systems and clinical trial results. The FAERS database, maintained by the U.S. Food and Drug Administration, represents one of the world's largest pharmacovigilance databases, comprising voluntary reports of adverse events submitted by healthcare professionals, consumers, and manufacturers [2]. This real-world evidence complements data from controlled clinical trials by capturing a broader range of patient experiences and rare events.

For the capmatinib safety analyses, researchers employed multiple disproportionality analysis methods to quantify adverse event signals:

  • Reporting Odds Ratio (ROR): Measures the odds of a specific adverse event being reported for capmatinib compared to all other drugs in the database
  • Proportional Reporting Ratio (PRR): Compares the proportion of specific adverse events for capmatinib versus all other drugs
  • Bayesian Confidence Propagation Neural Network (BCPNN): Uses Bayesian methodology to identify dependencies between drugs and adverse events
  • Multi-item Gamma Poisson Shrinker (MGPS): Employs empirical Bayes screening to identify robust signals [3]

The application of multiple methodologies strengthens the identification of true safety signals by reducing the likelihood of false positives from any single method.

Temporal Patterns and Demographic Considerations

Analysis of the temporal pattern of capmatinib adverse events reveals that 48.6% of events occurred within the first month of administration, with an additional 19.5% occurring in the second month [2]. This timing information is clinically valuable for monitoring schedules and patient education.

Demographic variations in adverse event risk have also been identified:

  • Gender differences: Females showed higher risk of alanine aminotransferase and aspartate aminotransferase increases, particularly when capmatinib was combined with immune checkpoint inhibitors [2]
  • Geographic variations: Americans were more likely to experience peripheral swelling compared to Europeans and Asians, especially in people >65 years of age [2]
  • Dose-dependent effects: Renal impairment and increased blood creatinine were more likely to occur with single doses above 400 mg and in Asian populations [2]

These demographic considerations can inform personalized monitoring approaches and risk mitigation strategies.

G FAERS FAERS DataProcessing Data Processing and Standardization FAERS->DataProcessing SignalDetection Signal Detection Methods DataProcessing->SignalDetection ROR Reporting Odds Ratio (ROR) SignalDetection->ROR PRR Proportional Reporting Ratio (PRR) SignalDetection->PRR BCPNN Bayesian Confidence Propagation Neural Network (BCPNN) SignalDetection->BCPNN MGPS Multi-item Gamma Poisson Shrinker (MGPS) SignalDetection->MGPS SignalValidation Signal Validation and Analysis ROR->SignalValidation PRR->SignalValidation BCPNN->SignalValidation MGPS->SignalValidation ClinicalApplication Clinical Application SignalValidation->ClinicalApplication

Figure 1: Pharmacovigilance Workflow for Capmatinib Safety Signal Detection - This diagram illustrates the systematic process from data collection to clinical application used in capmatinib safety monitoring

Clinical Implications and Risk Management Strategies

Safety Monitoring and Dose Modification Approaches

Based on the comprehensive safety analysis, several key monitoring recommendations emerge for clinicians using capmatinib:

  • Regular assessment of renal function through serum creatinine and creatinine clearance measurements, particularly during the first two months of therapy and with doses exceeding 400 mg
  • Frequent liver function testing to monitor for hepatotoxicity, with heightened vigilance in female patients and those receiving concurrent immune checkpoint inhibitors
  • Early and ongoing evaluation for fluid retention/edema, recognizing that peripheral edema represents one of the most common class effects of MET inhibitors
  • Baseline and periodic auditory assessments given the signals for ear and labyrinth disorders identified in pharmacovigilance studies

Dose modification strategies play a crucial role in managing capmatinib adverse events. The standard 400 mg twice-daily dosage was appropriately administered in the majority of cases (87.4% took twice daily including BID and Q12H) [2]. However, the identification of over 10% of patients receiving incorrect administration highlights the need for improved patient education and medication management.

Concomitant Medication Considerations

Analysis of concomitant medications in capmatinib adverse event reports identified 454 distinct co-administered drugs [2]. The most frequently reported concomitant drugs included:

  • Acetaminophen (2.6% of reports)
  • Spartalizumab (2.0% of reports)
  • Omeprazole (1.8% of reports)

Notably, capmatinib was frequently combined with immune checkpoint inhibitors including pembrolizumab (1.2%), atezolizumab (0.1%), and durvalumab (0.1%) [2]. These combinations may alter the safety profile, particularly with respect to hepatic effects, necessitating careful monitoring when used concurrently.

Conclusion and Future Directions

The comprehensive safety profile of capmatinib reveals a distinct pattern of adverse events characterized by fluid retention phenomena, gastrointestinal effects, hepatotoxicity, and renal impacts. The integration of clinical trial data and real-world evidence provides a more complete understanding of these safety considerations than either source alone would permit. While capmatinib shares the class effects of MET inhibitors, its specific safety profile differs in frequency and severity from other agents in this category.

Several important research gaps merit further investigation. First, the underlying mechanisms for capmatinib-specific adverse events such as scrotal edema, vocal cord paralysis, and deafness require elucidation to better predict and manage these effects. Second, the demographic variations in adverse event risk need validation in prospective studies to guide personalized therapy approaches. Finally, the long-term safety profile of capmatinib, particularly with extended use, remains incompletely characterized.

References

Capmatinib brain metastases efficacy other MET inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Capmatinib vs. Other MET Inhibitors

The table below compares the key characteristics of selective MET inhibitors, with a focus on attributes relevant to treating brain metastases.

Inhibitor Key PK Traits for Brain Metastases Reported Intracranial Efficacy (Trial) Recommended Phase II Dose (RP2D)
Capmatinib Rapid absorption (T~max~ 1-2 hrs), high systemic exposure, lipophilicity and permeability; CSF concentration ~33.5-89.8% of free plasma in animals [1] Intracranial ORR: 58% (in patients with baseline brain metastases); iCBR: 68% [1] [2] 400 mg twice daily [1]
Tepotinib Slower absorption (T~max~ ~8 hrs) [1] Intracranial ORR: 66.7% [2] 500 mg once daily [1]
Savolitinib Moderate absorption (T~max~ 2-4 hrs) [1] Data not available in search results. Data not available in search results.
Gumarontinib Moderate absorption (T~max~ ~4 hrs) [1] Data not available in search results. Data not available in search results.

Beyond the pharmacokinetic profile, real-world evidence further supports capmatinib's role. A retrospective analysis showed that first-line MET TKIs (including capmatinib and tepotinib) improved outcomes in patients with baseline brain or bone metastases compared to immunotherapy-based regimens [2].

Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials and real-world studies for MET inhibitors in patients with METex14-mutant NSCLC.

Endpoint Capmatinib (GEOMETRY mono-1) Tepotinib (VISION)
Overall ORR (Treatment-Naïve) 68% [1] [2] [3] 57.3% [2]
Median PFS (Treatment-Naïve) 12.5 months [1] [3] 12.6 months [2]
Intracranial ORR 58% [1] 66.7% [2]
Real-World OS with 1L MET TKI 25.49 months (vs. 14.59 months with SOC) [3] Data not available in search results.

An indirect real-world comparison (RECAP study) also highlighted capmatinib's significant benefit in preventing the development of new brain metastases and a statistically significant improvement in time to CNS progression compared to standard of care [3].

Experimental Protocols for Intracranial Efficacy Assessment

For researchers, the key methodologies used to generate the data above are outlined below.

  • Clinical Trial Design (GEOMETRY mono-1): This was a multicenter, multi-cohort, non-randomized, open-label Phase II study (NCT02414139).
    • Patient Population: Adult patients with advanced METex14-mutant NSCLC. Cohorts were stratified by prior therapy lines and MET amplification status [1].
    • Dosing: Capmatinib 400 mg was administered orally twice daily [1].
    • Efficacy Assessment: Tumor response, including intracranial lesions, was evaluated by a blinded independent review committee (BIRC) using RECIST 1.1. Intracranial response was specifically assessed in patients with baseline brain metastases using MRI [1].
  • Real-World Study (RECAP Analysis):
    • Methodology: This study performed an indirect comparison using two data sources. The capmatinib data came from the GEOMETRY mono-1 trial, while the standard of care (SOC) data came from a separate retrospective chart review of German routine clinical practice.
    • Statistical Adjustment: To balance baseline characteristics between the two groups, researchers used propensity score adjustment (PSA). Key effectiveness endpoints included overall survival (OS) and time to CNS progression (CNSprog) [3].

MET Signaling and Drug Mechanism

The following diagram illustrates the role of MET signaling in cancer and the mechanism of action for MET inhibitors like capmatinib.

architecture cluster_pathway Oncogenic MET Signaling (e.g., METex14 mutation) HGF HGF MET_Receptor MET_Receptor HGF->MET_Receptor Binds to Dimerization Dimerization MET_Receptor->Dimerization Phosphorylation Phosphorylation Dimerization->Phosphorylation Activates Signaling_Cascade Signaling_Cascade Phosphorylation->Signaling_Cascade Triggers Cellular_Effects Cellular_Effects Signaling_Cascade->Cellular_Effects MET_Inhibitor MET_Inhibitor MET_Inhibitor->Phosphorylation Inhibits

Capmatinib is an oral, ATP-competitive, highly selective type Ib MET inhibitor that potently binds to and inhibits the MET receptor, including the mutant variant produced by the METex14 skipping mutation [1]. By blocking MET phosphorylation, it inhibits downstream signaling cascades.

Key Takeaways for Researchers

  • Pharmacokinetics as a Differentiator: Capmatinib's faster absorption and higher systemic exposure may contribute to its robust efficacy [1]. Preclinical data showing significant penetration into the cerebrospinal fluid (CSF) provides a mechanistic basis for its intracranial activity [1].
  • Real-World Validation: Evidence from the RECAP study confirms the clinically meaningful benefit of capmatinib in a real-world setting, particularly its significant role in preventing CNS progression, which is a major clinical challenge [3].
  • Consider the Treatment Landscape: While cross-trial comparisons should be interpreted with caution, both capmatinib and tepotinib show meaningful intracranial efficacy. Treatment choice may also be informed by other factors, such as a patient's PD-L1 expression level, as first-line MET TKIs show a particular benefit over immunotherapy in patients with PD-L1 <50% [2].

References

Capmatinib method validation parameters specificity accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters for Capmatinib

The tables below summarize key validation parameters from two independent stability-indicating RP-HPLC methods developed for Capmatinib. These methods are used to accurately identify and quantify the drug, especially in the presence of its degradation products.

Table 1: Comparison of Two RP-HPLC Methods for Capmatinib Analysis

Validation Parameter Method 1 [1] Method 2 [2]
Chromatographic Column Enable C18 Kromasil (250 × 4.6 mm; 5µm) Spherisorb ODS C18 (250 × 4.6 mm; 5µm)
Mobile Phase Methanol: Water (70:30 % v/v) Methanol: Acetonitrile: Water (60:20:20 % v/v)
Detection Wavelength 233 nm 251 nm
Retention Time ~3.75 minutes Within a 10-minute total run time
Linearity Range Information missing from search results 5 - 35 µg/mL
Correlation Coefficient (r) Information missing from search results 0.9991
LOD 1.321 µg/mL 0.033 µg/mL
LOQ 4.002 µg/mL 0.10 µg/mL
Accuracy (Recovery) 98% - 102% Information missing from search results

Specificity: Both methods were confirmed to be specific through forced degradation studies. The methods successfully separated Capmatinib from its degradation products under various stress conditions, indicating their ability to measure the drug accurately even when it is breaking down [1] [2].

Table 2: Forced Degradation Results for Capmatinib (Method 1) [1]

Stress Condition Procedure Degradation Observed?
Acid Hydrolysis 5N HCl, room temperature for 30 min Yes
Base Hydrolysis 5N NaOH, room temperature for 1 hour Yes
Oxidative Degradation 3% H₂O₂, room temperature for 24 hours Yes
Thermal Degradation 105°C for 72 hours Yes
Photolytic Degradation Sunlight for 7 days Yes

Comparative Pharmacokinetics of MET Inhibitors

While analytical method comparisons for other MET inhibitors are not available in the search results, a recent narrative review provides a clinical comparison of the pharmacokinetic (PK) profiles of type Ib MET inhibitors. This data is crucial for understanding the drugs' behavior in the body.

Table 3: Pharmacokinetic Comparison of Type Ib MET Inhibitors [3]

Pharmacokinetic Parameter Capmatinib Tepotinib Savolitinib Gumarontinib
Time to Max Concentration (t~max~) 1.09 - 1.87 hours 8.0 hours 2.0 - 4.0 hours 4.0 hours
Systemic Exposure Highest Relatively low Information missing Information missing
Dose Proportionality Dose proportional (100-600 mg BID) Lower increase at higher doses Dose proportional (100-1000 mg QD) Information missing
Impact of Food Minimal impact Information missing Information missing Information missing

MET Signaling Pathway and Drug Role

The following diagram illustrates the role of the MET receptor and the mechanism of its inhibitors in Non-Small Cell Lung Cancer (NSCLC), providing context for the therapeutic application of these drugs.

architecture HGF HGF MET MET HGF->MET Binding Downstream Signaling Pathways Downstream Signaling Pathways MET->Downstream Signaling Pathways Ligand-Independent MET Activation Ligand-Independent MET Activation Ligand-Independent MET Activation->MET MET Alterations MET Alterations MET Alterations->Ligand-Independent MET Activation Cellular Processes Cellular Processes Downstream Signaling Pathways->Cellular Processes Tumor Growth & Progression Tumor Growth & Progression Cellular Processes->Tumor Growth & Progression MET Inhibitors (e.g., Capmatinib) MET Inhibitors (e.g., Capmatinib) MET Inhibitors (e.g., Capmatinib)->MET Inhibits

Experimental Protocols for HPLC Method Validation

The core experimental protocol for developing and validating the stability-indicating RP-HPLC method for Capmatinib, as detailed in one of the studies, involves the following key steps [1]:

  • Instrumentation and Column: The analysis used an Agilent 1260 Infinity II HPLC system with a Phenomenex ChromClone C18 column (250 mm × 4.6 mm, 5 µm).
  • Chromatographic Conditions: An isocratic elution with a mobile phase of methanol and water (70:30, v/v) at a flow rate of 1.0 mL/min. The column temperature was maintained at 40°C, and detection was performed at 233 nm.
  • Sample Preparation: A stock solution of Capmatinib was prepared in methanol and then diluted with the mobile phase to the required concentrations for different validation tests.
  • Forced Degradation Studies: To demonstrate the method's stability-indicating properties, the drug substance was subjected to stress conditions including acid and base hydrolysis, oxidative stress, thermal stress, and photolytic stress, following ICH guidelines [1].
  • Method Validation: The method was systematically validated for parameters including:
    • Specificity: By assessing interference from degradation products.
    • Linearity: By preparing calibration curves and calculating the correlation coefficient.
    • Accuracy: Via recovery studies by spiking known amounts of the drug.
    • Precision: Through repeatability of measurements.
    • Sensitivity: By determining the LOD and LOQ.

References

×

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

502.1087075 Da

Monoisotopic Mass

502.1087075 Da

Heavy Atom Count

34

UNII

C2A374O70X

Drug Indication

Tabrecta as monotherapy is indicated for the treatment of adult patients with advanced non small cell lung cancer (NSCLC) harbouring alterations leading to mesenchymal epithelial transition factor gene exon 14 (METex14) skipping, who require systemic therapy following prior treatment with immunotherapy and/or platinum based chemotherapy.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 06-24-2024

Explore Compound Types